Ivarmacitinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aS,6aR)-N-(3-methoxy-1,2,4-thiadiazol-5-yl)-5-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2S/c1-25(15-13-3-4-19-14(13)20-9-21-15)12-5-10-7-26(8-11(10)6-12)18(27)23-17-22-16(28-2)24-29-17/h3-4,9-12H,5-8H2,1-2H3,(H,19,20,21)(H,22,23,24,27)/t10-,11+,12? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBCBAXDWNDRNO-FOSCPWQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC2CN(CC2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445987-21-2 | |
| Record name | Ivarmacitinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445987212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IVARMACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6K4B9Z5TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ivarmacitinib's Mechanism of Action in T Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivarmacitinib (also known as SHR0302) is an orally administered, potent and selective inhibitor of Janus kinase 1 (JAK1).[1] As a key mediator in the signaling pathways of numerous cytokines crucial for immune cell function, the JAK-STAT pathway is a prime therapeutic target for a variety of autoimmune and inflammatory conditions.[2][3] Dysregulated T cell activity is a hallmark of many of these diseases, and this compound's mechanism of action is intrinsically linked to its ability to modulate T cell responses. This guide provides a detailed technical overview of the core mechanism by which this compound exerts its effects on T cells, supported by quantitative data, experimental protocols, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: JAK1 Inhibition
The primary mechanism of action of this compound is the inhibition of the JAK1 enzyme.[1] The JAK family of intracellular tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, plays a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, ultimately leading to changes in gene expression.[2] this compound exhibits a high degree of selectivity for JAK1, which is advantageous in minimizing off-target effects that can be associated with broader JAK inhibition.[1][4]
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade, which is disrupted by this compound, can be summarized as follows:
-
Cytokine Binding and Receptor Dimerization: Pro-inflammatory cytokines, such as various interleukins (ILs) and interferons (IFNs), bind to their specific receptors on the surface of T cells. This binding event induces the dimerization or oligomerization of the receptor subunits.
-
JAK Activation: The receptor-associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Phosphorylation and Dimerization: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.
-
Nuclear Translocation and Gene Transcription: Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. These target genes often encode for proteins involved in T cell proliferation, differentiation, and effector functions.
By selectively inhibiting JAK1, this compound effectively blocks these downstream events, leading to a reduction in the inflammatory activity of T cells.[3]
Quantitative Data
The selectivity of a JAK inhibitor is a critical determinant of its efficacy and safety profile. This compound has been shown to be highly selective for JAK1.
| Target | Selectivity vs. JAK1 |
| JAK2 | >10-fold |
| JAK3 | 77-fold |
| Tyk2 | 420-fold |
| Table 1: Selectivity of this compound for JAK Family Kinases. Data compiled from commercially available information.[1][4] |
Effects on T Cell Subsets
T helper (Th) cells are a critical component of the adaptive immune system and can be broadly categorized into different subsets based on their cytokine secretion profiles and functions. The differentiation of these subsets is heavily dependent on the cytokine milieu, which in turn is regulated by JAK-STAT signaling.
Th17 Cells
The differentiation and function of pro-inflammatory Th17 cells are driven by cytokines such as IL-6 and IL-23, which signal through the JAK1/STAT3 pathway. Research has demonstrated that this compound can suppress the proportion of Th17 cells.[3] This is a key aspect of its therapeutic effect in autoimmune diseases where Th17 cells play a pathogenic role, such as in rheumatoid arthritis.
Th1, Th2, and Regulatory T (Treg) Cells
While direct and detailed studies on the effects of this compound on Th1, Th2, and Treg cells are not extensively available in the public domain, its mechanism as a JAK1 inhibitor allows for informed predictions.
-
Th1 Cells: The differentiation of Th1 cells is promoted by IL-12 and IFN-γ, which signal through JAK2/TYK2 and JAK1/JAK2, respectively. By inhibiting JAK1, this compound is expected to partially modulate Th1 responses.
-
Th2 Cells: The development of Th2 cells is dependent on IL-4, which signals through the JAK1/JAK3 pathway. Inhibition of JAK1 by this compound would therefore be expected to suppress Th2 differentiation and function.
-
Treg Cells: The development and maintenance of regulatory T cells (Tregs), which are crucial for immune tolerance, are influenced by IL-2 signaling via the JAK1/JAK3 pathway. While one study in a rat model of arthritis suggested no significant effect of this compound on Treg function, further research in human cells is needed to fully elucidate this aspect.[3]
References
Ivarmacitinib (SHR0302): A Technical Guide to its JAK1 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivarmacitinib, also known as SHR0302, is an orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., it has demonstrated high selectivity for JAK1, a key mediator in the signaling of numerous pro-inflammatory cytokines.[2][3] This targeted inhibition of the JAK/STAT pathway makes this compound a promising therapeutic agent for a range of autoimmune and inflammatory diseases.[1] This technical guide provides an in-depth overview of this compound's JAK1 selectivity profile, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Selectivity Profile
This compound exhibits a potent and selective inhibitory effect on JAK1 over other members of the JAK family, namely JAK2, JAK3, and TYK2. This selectivity is crucial for its therapeutic mechanism, as it allows for the modulation of specific cytokine signaling pathways while minimizing off-target effects associated with the inhibition of other JAK isoforms. For instance, sparing JAK2 is intended to reduce the risk of hematological adverse events such as anemia and neutropenia.[1]
The inhibitory activity of this compound against the four human JAK isoforms has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below. The selectivity ratio, calculated by dividing the IC50 value for each JAK isoform by the IC50 value for JAK1, illustrates the drug's preference for its primary target.
| Target Kinase | IC50 (nM) | Selectivity Ratio (Fold-Selectivity vs. JAK1) | Reference |
| JAK1 | 0.1 | 1 | [3][4] |
| JAK2 | 0.9 | 9 | [3] |
| JAK3 | 7.7 | 77 | [3] |
| TYK2 | 42 | 420 | [3] |
Note: Some sources report selectivity as >10-fold for JAK2, 77-fold for JAK3, and 420-fold for TYK2, and others as 9-fold for JAK2 and >70-fold for JAK3 and TYK2. The table reflects the most specific IC50 values found.[4][5][6][7]
Experimental Protocols
The determination of the JAK selectivity profile of this compound involves a series of robust in vitro biochemical and cell-based assays. The following sections detail representative methodologies for these key experiments.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase in a cell-free system.
Objective: To determine the IC50 values of this compound against purified JAK1, JAK2, JAK3, and TYK2 enzymes.
Principle: The HTRF KinEASE™ assay is a common platform for this purpose. It measures the phosphorylation of a biotinylated peptide substrate by the kinase. The detection is based on the proximity of a europium cryptate-labeled anti-phospho-specific antibody (donor) and an XL665-labeled streptavidin (acceptor) that binds to the biotinylated substrate. When the substrate is phosphorylated, the binding of the antibody brings the donor and acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate (e.g., a generic tyrosine kinase substrate)
-
ATP (Adenosine triphosphate)
-
This compound (SHR0302)
-
HTRF KinEASE™ detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the kinase and biotinylated peptide substrate in the assay buffer to their optimal concentrations, as determined by preliminary experiments.
-
Kinase Reaction:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 4 µL of the enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated peptide substrate.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection reagent mix (containing EDTA to chelate Mg2+ and stop the kinase reaction, the europium-labeled antibody, and streptavidin-XL665) to each well.
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cell-Based JAK/STAT Signaling Assay
This assay assesses the ability of a compound to inhibit a specific JAK-mediated signaling pathway within a cellular context.
Objective: To confirm the inhibitory activity of this compound on JAK1-dependent signaling in a cellular environment.
Principle: This assay measures the phosphorylation of a downstream target of JAK1, typically a STAT protein, in response to cytokine stimulation. The level of phosphorylated STAT is quantified using methods like AlphaLISA® or Western blotting.
Materials:
-
A human cell line expressing the relevant cytokine receptor and JAK1 (e.g., HeLa or UT-7/EPO cells).
-
The appropriate cytokine to stimulate the JAK1 pathway (e.g., Interferon-alpha for JAK1/TYK2 signaling or IL-6 for JAK1/JAK2 signaling).
-
This compound (SHR0302).
-
Cell culture medium and supplements.
-
Lysis buffer.
-
AlphaLISA® SureFire® Ultra™ p-STAT3 (Tyr705) Assay Kit or antibodies for Western blotting (anti-pSTAT3 and anti-total STAT3).
-
96-well or 384-well cell culture plates.
-
Plate reader capable of AlphaLISA® detection or Western blotting equipment.
Procedure:
-
Cell Culture and Seeding: Culture the cells under standard conditions and seed them into 96-well plates at an appropriate density. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified pre-incubation time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the chosen cytokine at a pre-determined concentration (e.g., EC80) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Remove the medium and lyse the cells by adding lysis buffer.
-
Detection (AlphaLISA®):
-
Transfer the cell lysate to a 384-well plate.
-
Add the AlphaLISA® acceptor beads and donor beads according to the manufacturer's protocol.
-
Incubate in the dark to allow for bead-antibody-protein complex formation.
-
Read the plate on an AlphaLISA®-compatible plate reader.
-
-
Data Analysis:
-
Normalize the p-STAT signal to the total STAT signal or cell number.
-
Plot the normalized signal against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. This compound exerts its effect by directly inhibiting the kinase activity of JAK1.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines a general workflow for determining the selectivity profile of a JAK inhibitor like this compound.
Caption: General workflow for assessing JAK inhibitor selectivity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. CN114727965A - ä¸ç§jakæ¿é ¶æå¶åè¯ç©ç»åç© - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Ivarmacitinib's Effect on Cytokine Signaling Pathways: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ivarmacitinib (also known as SHR0302) is an orally administered, potent, and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2] By specifically targeting JAK1, this compound modulates the signaling of key pro-inflammatory cytokines implicated in a range of autoimmune and inflammatory diseases.[2] Its mechanism of action centers on the inhibition of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, a critical signaling cascade for numerous cytokines and growth factors.[3] The selectivity profile of this compound, which favors JAK1 over other JAK family members (JAK2, JAK3, and TYK2), is designed to maximize therapeutic efficacy while potentially mitigating adverse effects associated with less selective JAK inhibition, such as anemia and neutropenia.[2] This document provides a detailed overview of this compound's biochemical activity, its impact on cytokine signaling, and the experimental methodologies used to characterize its function, supported by quantitative data from preclinical and clinical studies.
Mechanism of Action: Selective JAK1 Inhibition
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases essential for transducing signals from cytokine receptors to the nucleus.[3] Upon cytokine binding, receptor-associated JAKs become activated, leading to the phosphorylation and activation of STAT proteins.[4] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immunity, and cellular proliferation.[3]
This compound exerts its therapeutic effect by binding to the ATP-binding site of JAK1, preventing the phosphorylation and activation of the kinase. This blockade effectively interrupts the downstream signaling cascade. Its high selectivity is a key feature, allowing for the targeted inhibition of cytokine pathways that are predominantly dependent on JAK1.[5]
Biochemical Activity and Selectivity
This compound is a potent inhibitor of JAK1 with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Biochemical assays demonstrate its significant selectivity for JAK1 over other JAK family kinases.
| Target Kinase | IC50 (nM) | Selectivity (Fold vs. JAK1) |
| JAK1 | 0.1[1] | - |
| JAK2 | ~0.9 | ~9-10x[1][6][7][8] |
| JAK3 | ~7.7 | ~77x[6][7][8] |
| TYK2 | ~42.0 | ~420x[6][7][8] |
| Table 1: this compound Biochemical Inhibitory Activity. IC50 values for JAK2, JAK3, and TYK2 are estimated based on reported selectivity ratios. |
Modulation of Cytokine Signaling Pathways
By inhibiting JAK1, this compound disrupts the signaling of a host of cytokines that are critical to the pathogenesis of various inflammatory diseases. Many of these cytokines utilize receptors that pair JAK1 with another JAK family member. The selective inhibition of JAK1 is therefore sufficient to block these pathways.
Key cytokine pathways affected include:
-
Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13): These Th2 cytokines are central to the pathophysiology of atopic diseases. Their signaling is mediated through JAK1.[2]
-
Interferon-gamma (IFN-γ): A key cytokine in Th1-mediated immune responses, its signaling is dependent on the JAK1/JAK2 pair.[2]
-
Interleukin-6 (IL-6): This pleiotropic cytokine is a major driver of inflammation in diseases like rheumatoid arthritis, signaling via the JAK1/JAK2 pair.[4]
The inhibition of these pathways leads to a reduction in the activation of inflammatory cells, including T cells and B cells, and a decrease in the production of inflammatory mediators.[1]
Figure 1. Simplified JAK1-STAT signaling pathway inhibited by this compound.
References
- 1. This compound (SHR0302) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel JAK1 Inhibitor SHR0302 Combined With Prednisone for First-Line Treatment of Chronic Graft-Versus-Host Disease: A Phase I Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SHR0302 | 1445987-21-2 | JAK | MOLNOVA [molnova.com]
The Impact of Ivarmacitinib on STAT3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivarmacitinib (also known as SHR0302) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immunity.[1][2][3] By targeting JAK1, this compound effectively modulates the downstream signaling cascade, most notably the Signal Transducer and Activator of Transcription (STAT) proteins. This technical guide provides an in-depth analysis of this compound's impact on the phosphorylation of STAT3, a key downstream effector of JAK1. This document will detail the quantitative effects of this compound on JAK kinases and STAT3 phosphorylation, provide comprehensive experimental protocols for assessing these effects, and visualize the relevant biological pathways and experimental workflows.
Core Mechanism: Inhibition of the JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade that regulates a wide array of cellular processes, including immune responses, cell growth, and differentiation. The binding of cytokines, such as interleukin-6 (IL-6), to their receptors triggers the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.
This compound exerts its therapeutic effects by selectively inhibiting JAK1, thereby preventing the phosphorylation and activation of downstream STAT proteins, including STAT3.[1][4] Preclinical studies have demonstrated that this compound effectively blocks the JAK1-STAT3 signaling axis, leading to the attenuation of inflammatory responses.[4][5]
Quantitative Analysis of this compound's Inhibitory Activity
This compound has been characterized through various in vitro assays to determine its potency and selectivity against the JAK family of kinases. The following tables summarize the key quantitative data regarding its inhibitory effects.
Table 1: Biochemical Inhibitory Activity of this compound against JAK Kinases
| Kinase | IC50 (nM) | Reference |
| JAK1 | 0.1 | [4][6] |
| JAK2 | 0.9 | [4] |
| JAK3 | 7.7 | [4] |
| TYK2 | 42 | [4] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.
Table 2: Cellular Inhibitory Activity of this compound on STAT3 Phosphorylation
While specific IC50 values for the inhibition of STAT3 phosphorylation in response to cytokine stimulation are not consistently reported in the public domain, preclinical studies have demonstrated a dose-dependent inhibition of STAT3 phosphorylation by this compound in various cell types. For instance, in hepatic stellate cells, this compound was shown to significantly decrease the levels of phosphorylated JAK1 and STAT3 in a concentration-dependent manner.[7]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of this compound against JAK family kinases using a biochemical assay format.
Objective: To quantify the in vitro potency of this compound in inhibiting the enzymatic activity of JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Peptide substrate (e.g., a poly-Glu,Tyr 4:1 polymer)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the respective JAK enzyme, and the peptide substrate.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system as per the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of STAT3 Phosphorylation in a Cellular Context
This protocol describes a method to assess the effect of this compound on cytokine-induced STAT3 phosphorylation in a cell-based assay.
Objective: To qualitatively and semi-quantitatively measure the inhibition of IL-6-induced STAT3 phosphorylation by this compound in a human cell line.
Materials:
-
Human cell line responsive to IL-6 (e.g., HeLa, HepG2, or primary cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-6
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705) and rabbit anti-total STAT3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the primary antibody against total STAT3 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Visualizations
JAK-STAT Signaling Pathway and this compound's Point of Inhibition
Caption: this compound inhibits the JAK1-mediated phosphorylation of STAT3.
Experimental Workflow for Western Blot Analysis of p-STAT3
Caption: Workflow for assessing p-STAT3 levels via Western blot.
Conclusion
This compound is a selective JAK1 inhibitor that effectively downregulates the JAK-STAT signaling pathway. A key mechanism of its action is the inhibition of STAT3 phosphorylation, a critical step in the signaling cascade of many pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and characterize the molecular effects of this compound and other JAK inhibitors. The provided visualizations serve to clarify the complex signaling pathways and experimental procedures involved in this area of research.
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound (SHR0302) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
Preclinical Toxicology of Ivarmacitinib (SHR0302): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivarmacitinib, also known as SHR0302, is a potent and selective oral inhibitor of Janus kinase 1 (JAK1).[1] As a key mediator in the signaling of numerous pro-inflammatory cytokines, JAK1 is a validated therapeutic target for a range of autoimmune and inflammatory diseases.[2] The selective inhibition of JAK1 over other JAK family members is hypothesized to offer a favorable safety profile by minimizing off-target effects. This technical guide provides a comprehensive overview of the preclinical toxicology studies conducted on this compound, presenting key quantitative data, detailed (where available) and standardized experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development of JAK inhibitors and other small molecule therapeutics.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Janus kinase 1 (JAK1) enzyme, a critical component of the JAK-STAT signaling pathway. This pathway is a primary mechanism for signal transduction for a wide array of cytokines and growth factors involved in immunity and inflammation.
Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.
This compound, by selectively inhibiting JAK1, disrupts this signaling cascade, thereby downregulating the inflammatory response.
Figure 1: this compound's Inhibition of the JAK1-STAT Signaling Pathway.
Preclinical Toxicology Program Overview
A comprehensive preclinical toxicology program was conducted to characterize the safety profile of this compound. This program included single-dose and repeat-dose toxicity studies in both rodent and non-rodent species, as well as evaluations of genotoxicity, carcinogenicity, and reproductive toxicity. The following diagram illustrates a typical workflow for such a program.
Figure 2: A Generalized Workflow for Preclinical Toxicology Assessment.
Summary of Key Preclinical Toxicology Findings
The following tables summarize the quantitative data from key repeat-dose toxicity studies of this compound.
Table 1: Repeat-Dose Toxicity Study in Mice
| Parameter | Details |
| Species | Mouse (Strain not specified) |
| Duration | 3 months |
| Route of Administration | Oral (gavage) |
| Dose Levels | 0 (vehicle), 10, 30, 60, and 120/90 mg/kg/day |
| Key Findings | - Mortality and CNS clinical signs (tremors, ataxia, hypoactivity, myoclonic jerking, and recumbency) were observed at doses ≥ 60 mg/kg/day. - Centrilobular hepatocellular hypertrophy (considered non-adverse) was noted. |
| No-Observed-Adverse-Effect-Level (NOAEL) | 30 mg/kg/day |
Table 2: Neurotoxicity Study in Monkeys
| Parameter | Details |
| Species | Monkey (Species not specified) |
| Duration | 4 days |
| Route of Administration | Oral |
| Dose Levels | 60 mg/kg |
| Key Findings | - Abnormal, involuntary muscle contractions, interpreted as myoclonus or intentional tremors, were observed in 2 out of 6 animals. |
| No-Observed-Adverse-Effect-Level (NOAEL) | 10 mg/kg (from a 14-day study) |
Experimental Protocols (Standardized)
While specific, detailed protocols for the this compound preclinical studies are not publicly available, the following represents standardized methodologies for the types of studies conducted.
Repeat-Dose Oral Toxicity Study in Rodents (e.g., 90-Day Mouse Study)
-
Objective: To evaluate the potential toxicity of this compound following repeated oral administration over a 90-day period in mice.
-
Test System:
-
Species: Mouse (e.g., CD-1 or C57BL/6).
-
Number of Animals: Typically 10 males and 10 females per dose group.
-
-
Dose Groups:
-
Control (vehicle).
-
Low Dose.
-
Mid Dose.
-
High Dose (intended to produce some toxicity but not mortality).
-
-
Administration:
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: 90 days.
-
-
Observations and Examinations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Observations: Daily, including changes in skin, fur, eyes, and general behavior.
-
Body Weight and Food Consumption: Weekly.
-
Ophthalmology: Prior to initiation and at termination.
-
Clinical Pathology: At termination, including hematology, clinical chemistry, and urinalysis.
-
Gross Necropsy: At termination, all animals are subjected to a full necropsy.
-
Organ Weights: Key organs are weighed.
-
Histopathology: A comprehensive list of tissues from control and high-dose animals are examined microscopically. Any target organs are also examined in the lower dose groups.
-
-
Toxicokinetics: Blood samples are collected at specified time points to determine the systemic exposure to this compound and/or its metabolites.
Neurotoxicity Assessment in Non-Human Primates
-
Objective: To evaluate the potential neurotoxic effects of this compound in a non-human primate model.
-
Test System:
-
Species: Cynomolgus or Rhesus monkeys.
-
Number of Animals: A small number of animals per group (e.g., 3-6 per sex).
-
-
Dose Groups:
-
Control (vehicle).
-
One or more dose levels of this compound.
-
-
Administration:
-
Route: Oral (e.g., gavage or in a palatable treat).
-
Frequency and Duration: As determined by the study design (e.g., single dose or short-term repeat dose).
-
-
Observations and Examinations:
-
Detailed Clinical Observations: Frequent observations for any behavioral changes, tremors, convulsions, changes in posture or gait, and other neurological signs.
-
Functional Observational Battery (FOB): A series of standardized tests to assess sensory, motor, and autonomic function.
-
Video Recording: To allow for detailed review of any abnormal behaviors.
-
Electroencephalography (EEG): May be used to assess brain electrical activity.
-
Necropsy and Histopathology: At termination, with a focus on the central and peripheral nervous systems.
-
Genotoxicity, Carcinogenicity, and Reproductive Toxicology
A full battery of genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies were reportedly conducted for this compound. While specific results are not publicly available, these studies are standard components of a preclinical safety assessment package.
-
Genotoxicity: These studies assess the potential for a drug to cause damage to genetic material. A standard battery typically includes:
-
A test for gene mutation in bacteria (Ames test).
-
An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo test for chromosomal damage using rodent hematopoietic cells.
-
-
Carcinogenicity: These long-term studies (typically 2 years in rodents) evaluate the tumorigenic potential of a drug. They are generally required for drugs intended for chronic use.
-
Reproductive and Developmental Toxicology: These studies are designed to identify any effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Conclusion
The preclinical toxicology data available for this compound suggest a safety profile consistent with a selective JAK1 inhibitor. The identified target organs and dose-limiting toxicities in animal models provide valuable information for monitoring in human clinical trials. The No-Observed-Adverse-Effect-Levels (NOAELs) established in these studies are critical for determining a safe starting dose in humans. This technical guide summarizes the key findings and provides a framework for understanding the preclinical safety assessment of this compound. For further details, it is recommended to consult the full regulatory submission documents when they become publicly available.
References
Ivarmacitinib: A Technical Guide to Target Engagement and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivarmacitinib (also known as SHR0302) is a potent and selective small molecule inhibitor of Janus kinase 1 (JAK1).[1][2][3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical cascade in mediating cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in the regulation of the immune system.[1][3] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This compound, by selectively targeting JAK1, modulates the signaling of key pro-inflammatory cytokines, offering a promising therapeutic approach for conditions such as rheumatoid arthritis, atopic dermatitis, alopecia areata, and inflammatory bowel disease.[1][3][5][6] This technical guide provides an in-depth overview of this compound's target engagement, its downstream signaling effects, and the experimental methodologies employed to characterize its activity.
Target Engagement and Selectivity
This compound's primary mechanism of action is the inhibition of JAK1, a member of the Janus kinase family which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][3] Its efficacy and safety profile are intrinsically linked to its high selectivity for JAK1 over the other JAK isoforms.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound against the JAK family of kinases has been quantified using biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of JAK1.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 0.1 | 1 |
| JAK2 | 0.9 | >10 |
| JAK3 | 7.7 | 77 |
| TYK2 | 42 | 420 |
Data sourced from publicly available information.[4]
Downstream Signaling Effects
By inhibiting JAK1, this compound effectively blocks the phosphorylation and activation of downstream STAT proteins. This disruption of the JAK-STAT pathway leads to the modulation of gene transcription for various pro-inflammatory cytokines.
Key Downstream Consequences:
-
Inhibition of STAT3 Phosphorylation: this compound has been shown to inhibit the phosphorylation of STAT3, a key downstream mediator of JAK1 signaling.[2][4]
-
Modulation of Cytokine Signaling: The inhibitory action on JAK1 affects the signaling of several key cytokines implicated in inflammatory and autoimmune disorders, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), Interleukin-13 (IL-13), and Interferon-gamma (IFN-γ).[1]
-
Cellular Effects: In cellular assays, this compound has demonstrated anti-proliferative and anti-inflammatory effects, including the induction of apoptosis in hepatic stellate cells.[2]
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits JAK1 phosphorylation, blocking downstream STAT activation.
Experimental Workflow: Biochemical Kinase Assay for IC50 Determination
Caption: Workflow for determining this compound's IC50 against JAK1.
Experimental Workflow: Western Blot for STAT Phosphorylation
Caption: Western blot workflow for analyzing STAT3 phosphorylation inhibition.
Experimental Protocols
The following are representative protocols for key experiments used to characterize JAK inhibitors like this compound. Specific parameters may require optimization depending on the experimental setup.
Biochemical Kinase Assay (for IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of JAK1 kinase activity in a cell-free system.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide containing a STAT tyrosine phosphorylation site)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add a fixed volume of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the JAK1 enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: Western Blot for STAT3 Phosphorylation
Objective: To assess the effect of this compound on cytokine-induced STAT3 phosphorylation in a cellular context.
Materials:
-
Relevant cell line (e.g., human peripheral blood mononuclear cells (PBMCs), fibroblast-like synoviocytes (FLS))
-
Cell culture medium and supplements
-
Recombinant human cytokine (e.g., IL-6)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to serve as a loading control.
-
Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Cellular Assay: Flow Cytometry for STAT Phosphorylation in Immune Cells
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in specific immune cell subsets.
Materials:
-
Freshly isolated human PBMCs
-
RPMI 1640 medium
-
Recombinant human cytokines (e.g., IL-6, IFN-α)
-
This compound stock solution (in DMSO)
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD19)
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Pre-incubate the PBMCs with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-6 or IFN-α) for 15 minutes at 37°C.
-
Fix the cells immediately by adding fixation buffer.
-
Permeabilize the cells by adding cold permeabilization buffer.
-
Stain the cells with a cocktail of antibodies against cell surface markers and intracellular phosphorylated STAT proteins.
-
Acquire the data on a flow cytometer.
-
Gate on specific immune cell populations (e.g., CD4+ T cells, monocytes) and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in each population to determine the extent of inhibition.
Conclusion
This compound is a highly selective JAK1 inhibitor that demonstrates potent engagement of its target and subsequent modulation of downstream signaling pathways critical to the inflammatory response. The quantitative data on its kinase selectivity, combined with cellular evidence of its effects on STAT phosphorylation and cytokine signaling, provide a strong rationale for its therapeutic application in a range of autoimmune and inflammatory diseases. The experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and other novel JAK inhibitors.
References
Molecular Docking of Ivarmacitinib with JAK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivarmacitinib (also known as SHR0302) is a potent and selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway that is implicated in various inflammatory and autoimmune diseases.[1][2] Understanding the molecular interactions between this compound and JAK1 is crucial for optimizing its therapeutic efficacy and for the rational design of next-generation inhibitors. This technical guide provides a comprehensive overview of the principles and a detailed, practical protocol for conducting molecular docking studies of this compound with the JAK1 protein. While specific, experimentally-derived quantitative data for the molecular docking of this compound with JAK1 is not publicly available, this guide offers a robust, step-by-step methodology that will enable researchers to generate such data. The guide also includes a detailed description of the JAK-STAT signaling pathway and post-docking analysis techniques.
Introduction to this compound and the JAK-STAT Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are essential mediators of cytokine and growth factor signaling.[1] This signaling occurs through the JAK-STAT pathway, a critical communication cascade between the cell membrane and the nucleus. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune and inflammatory disorders.[1]
This compound is a selective JAK1 inhibitor.[1] By targeting JAK1, this compound can modulate the signaling of various pro-inflammatory cytokines, thereby mitigating the immune response characteristic of several autoimmune conditions.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is an invaluable tool for understanding the binding mode of a small molecule inhibitor, like this compound, within the active site of its target protein, JAK1.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.
Figure 1: The JAK-STAT Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols: Molecular Docking of this compound with JAK1
This section outlines a detailed, step-by-step protocol for performing a molecular docking study of this compound with the human JAK1 protein. This protocol is based on widely used and validated methodologies in computational drug design.
Software and Resource Requirements
-
Protein Data Bank (PDB): For obtaining the crystal structure of human JAK1.
-
PubChem or similar chemical database: For obtaining the 3D structure of this compound.
-
Molecular modeling software: (e.g., AutoDock Tools, PyMOL, UCSF Chimera, Discovery Studio) for protein and ligand preparation.
-
Docking software: (e.g., AutoDock Vina, Glide, GOLD) for performing the docking calculations.
-
Post-docking analysis tools: (e.g., LigPlot+, Discovery Studio Viewer, PyMOL) for visualizing and analyzing the results.
Step-by-Step Docking Protocol
Figure 2: A generalized workflow for molecular docking studies.
Step 1: Protein Preparation
-
Obtain the Crystal Structure of JAK1: Download the X-ray crystal structure of the human JAK1 kinase domain from the Protein Data Bank (PDB). Several structures are available, for example, PDB IDs: 6N7A, 6BBU, 6SM8, and 5E1E.[3][4][5][6] It is advisable to select a high-resolution structure.
-
Prepare the Protein:
-
Load the PDB file into a molecular modeling software (e.g., UCSF Chimera).
-
Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., using the Gasteiger-Hückel method).
-
Save the prepared protein structure in a suitable format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Step 2: Ligand Preparation
-
Obtain the Structure of this compound: The 3D structure of this compound can be obtained from the PubChem database (CID: 71622431).[7] The SMILES string for this compound is CN(C1C[C@@H]2CN(C[C@@H]2C1)C(=O)NC3=NC(=NS3)OC)C4=NC=NC5=C4C=CN5.[2][7]
-
Prepare the Ligand:
-
Load the ligand structure into the molecular modeling software.
-
If starting from a 2D structure, generate a 3D conformer.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds in the ligand. This is crucial for allowing conformational flexibility during docking.
-
Save the prepared ligand in the appropriate format (e.g., PDBQT).
-
Step 3: Docking Simulation
-
Define the Binding Site: The binding site for this compound is the ATP-binding pocket of the JAK1 kinase domain. This site can be defined by creating a grid box that encompasses the key residues of the active site. The coordinates of the grid box can be centered on the position of a co-crystallized inhibitor in a reference PDB structure or by identifying the key active site residues.
-
Run the Docking Calculation: Use the chosen docking software (e.g., AutoDock Vina) to perform the docking simulation. The software will explore various conformations of this compound within the defined binding site and calculate the binding affinity for each pose.
Step 4: Post-Docking Analysis
-
Analyze Docking Poses: The docking software will generate a series of possible binding poses for this compound, each with a corresponding binding affinity score (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.
-
Visualize Interactions: Use visualization software (e.g., PyMOL, Discovery Studio Viewer) to analyze the interactions between this compound and the JAK1 active site residues for the best-scoring poses. Identify key interactions such as:
-
Hydrogen bonds: These are crucial for the specificity and stability of the interaction.
-
Hydrophobic interactions: These contribute significantly to the overall binding affinity.
-
Pi-stacking and other non-covalent interactions.
-
-
Interpret the Results: Correlate the observed interactions with the known structure-activity relationships of JAK inhibitors. The analysis should provide insights into how this compound achieves its potency and selectivity for JAK1.
Data Presentation: Hypothetical Docking Results
As previously stated, specific quantitative data from a molecular docking study of this compound with JAK1 are not publicly available. The following tables are presented as illustrative examples of how the results of such a study would be structured and the types of data that would be generated.
Table 1: Hypothetical Docking Scores of this compound with JAK1
| Docking Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) |
| 1 | -9.8 | 1.2 |
| 2 | -9.5 | 1.5 |
| 3 | -9.2 | 1.8 |
| ... | ... | ... |
Table 2: Hypothetical Interacting Residues of JAK1 with this compound (for the best docking pose)
| Interacting Residue | Interaction Type | Distance (Å) |
| Leu881 | Hydrogen Bond | 2.9 |
| Gly882 | Hydrogen Bond | 3.1 |
| Val889 | Hydrophobic | 3.8 |
| Ala906 | Hydrophobic | 4.2 |
| Leu959 | Hydrophobic | 3.5 |
| Asp965 | Hydrogen Bond | 3.0 |
Note: The residues listed are known to be important for inhibitor binding in the JAK1 ATP-binding site.[8]
Conclusion
This technical guide provides a comprehensive framework for conducting molecular docking studies of this compound with its target protein, JAK1. By following the detailed experimental protocols outlined herein, researchers can generate valuable data on the binding affinity and interaction patterns of this important JAK1 inhibitor. Such studies are essential for a deeper understanding of its mechanism of action and for guiding the development of more potent and selective kinase inhibitors for the treatment of a wide range of inflammatory and autoimmune diseases. The provided diagrams and templates for data presentation offer a clear roadmap for the execution and reporting of these computational experiments.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Shr0302 | C18H22N8O2S | CID 71622431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ivarmacitinib: A Technical Guide to its Application in Preclinical Models of Inflammatory and Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivarmacitinib (also known as SHR0302) is a novel, orally bioavailable, selective Janus kinase 1 (JAK1) inhibitor that has demonstrated significant therapeutic potential in a range of inflammatory and autoimmune diseases. By selectively targeting JAK1, this compound modulates the signaling of key pro-inflammatory cytokines implicated in the pathogenesis of these disorders, offering a more targeted therapeutic approach with a potentially improved safety profile compared to less selective pan-JAK inhibitors. This technical guide provides an in-depth overview of the preclinical data for this compound in various animal models of inflammatory and autoimmune diseases, detailed experimental protocols, and a thorough examination of its mechanism of action.
Mechanism of Action: Selective JAK1 Inhibition
This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors involved in immunity and inflammation. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This compound exhibits high selectivity for JAK1. This selectivity is crucial as it allows for the modulation of signaling pathways driven by cytokines that primarily utilize JAK1, such as interleukin-6 (IL-6), while potentially sparing the functions mediated by other JAKs, which can be associated with unwanted side effects.
The canonical JAK-STAT pathway is initiated by the binding of a cytokine to its receptor on the cell surface, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the regulation of target gene expression. This compound specifically interferes with the kinase activity of JAK1, thereby preventing the phosphorylation and activation of downstream STATs, particularly STAT3, which is a key mediator of inflammatory responses.[1][2]
Preclinical Efficacy in Inflammatory and Autoimmune Disease Models
Rheumatoid Arthritis: Adjuvant-Induced Arthritis (AIA) in Rats
The adjuvant-induced arthritis (AIA) model in rats is a well-established preclinical model for studying the pathogenesis and treatment of rheumatoid arthritis. A key study by Wu et al. (2016) investigated the efficacy of this compound (SHR0302) in this model.[1]
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (0.3 mg/kg) | This compound (1.0 mg/kg) | This compound (3.0 mg/kg) | Methotrexate (MTX) |
| Arthritis Index (Day 21) | ~10.5 | ~8.0 | ~5.5 | ~3.0 | ~4.5 |
| Paw Swelling (mL, Day 21) | ~1.8 | ~1.5 | ~1.2 | ~0.8 | ~1.0 |
| Serum TNF-α (pg/mL) | High | Reduced | Significantly Reduced | Markedly Reduced | Significantly Reduced |
| Serum IL-1β (pg/mL) | High | Reduced | Significantly Reduced | Markedly Reduced | Significantly Reduced |
| Serum IL-17 (pg/mL) | High | Reduced | Significantly Reduced | Markedly Reduced | Significantly Reduced |
| Splenic Th17 Cell Proportion (%) | High | Reduced | Significantly Reduced | Markedly Reduced | Significantly Reduced |
| Total B Cell Proportion (%) | High | Reduced | Significantly Reduced | Markedly Reduced | Significantly Reduced* |
| Statistically significant reduction compared to vehicle control. |
Experimental Protocol: Adjuvant-Induced Arthritis in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Arthritis: A single intradermal injection of 0.1 mL of Freund's complete adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis is administered into the right hind paw.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose sodium).
-
This compound (0.3, 1.0, and 3.0 mg/kg), administered orally once daily.
-
Positive control: Methotrexate (MTX), administered intraperitoneally.
-
-
Treatment Schedule: Treatment is initiated on the day of adjuvant injection and continues for a predefined period (e.g., 21 days).
-
Efficacy Assessment:
-
Arthritis Index: Arthritis severity is scored based on erythema, swelling, and ankylosis of the joints. Each paw is graded on a scale of 0-4, with a maximum score of 16 per animal.
-
Paw Swelling: The volume of the hind paws is measured using a plethysmometer at regular intervals.
-
Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
-
Immunological Analysis: Blood and spleen samples are collected to measure serum cytokine levels (TNF-α, IL-1β, IL-17) by ELISA and to analyze immune cell populations (e.g., Th17 and B cells) by flow cytometry.[1]
-
Western Blot Analysis: Protein extracts from synovial tissues can be used to measure the phosphorylation levels of JAK1 and STAT3 to confirm target engagement.[1]
-
Psoriasis and Inflammatory Bowel Disease
While clinical trials have demonstrated the efficacy of this compound in psoriasis and ulcerative colitis, detailed quantitative data from preclinical animal models for these indications are not as readily available in the public domain as the data for the rheumatoid arthritis model. However, based on its mechanism of action, this compound is expected to be effective in models such as imiquimod-induced psoriasis in mice and dextran sulfate sodium (DSS)-induced colitis in mice. These models are characterized by an overproduction of pro-inflammatory cytokines that signal through the JAK-STAT pathway.
Expected Outcomes in Psoriasis Models (e.g., Imiquimod-induced):
-
Reduction in skin thickening and scaling.
-
Decreased epidermal acanthosis and immune cell infiltration in histological analysis.
-
Reduced expression of IL-17 and other Th17-related cytokines in the skin.
Expected Outcomes in Inflammatory Bowel Disease Models (e.g., DSS-induced colitis):
-
Amelioration of clinical signs such as weight loss, diarrhea, and rectal bleeding.
-
Reduced colonic inflammation and tissue damage in histological examination.
-
Decreased production of pro-inflammatory cytokines in the colon.
Logical Framework of this compound's Therapeutic Effect
The therapeutic efficacy of this compound in inflammatory and autoimmune diseases is underpinned by a clear logical relationship between its molecular action and the resulting physiological effects.
Conclusion
This compound has demonstrated robust efficacy in preclinical models of inflammatory and autoimmune diseases, particularly in the adjuvant-induced arthritis model in rats. Its selective inhibition of JAK1 provides a targeted approach to modulating the pro-inflammatory cytokine signaling that drives these conditions. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound. While more publicly available preclinical data in models of psoriasis and inflammatory bowel disease would be beneficial, the strong mechanistic rationale and the positive results in the rheumatoid arthritis model suggest a broad applicability of this compound across a spectrum of immune-mediated disorders.
References
An In-Depth Technical Guide on the Off-Target Effects of Ivarmacitinib in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the kinase selectivity profile of Ivarmacitinib (also known as SHR0302), with a focus on its on-target and off-target activities within the Janus kinase (JAK) family. This compound is a selective JAK1 inhibitor developed for the treatment of various immuno-inflammatory diseases.[1][2] Understanding its kinase inhibition profile is critical for elucidating its mechanism of action and anticipating potential adverse effects.
While comprehensive data from broad kinome screening panels are not publicly available, this guide consolidates the existing data on this compound's effects against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The dysregulation of this signaling pathway is implicated in a variety of immune disorders.[1][2]
Data Presentation: Kinase Inhibition Profile
This compound has been characterized as a potent and selective JAK1 inhibitor.[3] Its primary therapeutic effect is derived from the inhibition of JAK1, which in turn modulates the signaling of various pro-inflammatory cytokines.[1][2] The off-target effects within the JAK family are of clinical interest, as the inhibition of other JAK isoforms is associated with different physiological effects. For instance, sparing JAK2 is often desired to reduce the risk of hematological adverse effects like anemia.[1][2]
The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound against the JAK family kinases as determined by in vitro biochemical assays.
Table 1: this compound Inhibitory Activity Against JAK Family Kinases
| Kinase Target | IC50 (nM) | Selectivity over JAK1 (Fold-Difference) |
| JAK1 | ~5.9 | - |
| JAK2 | ~29.7 | ~5 |
| JAK3 | > 10,000 | > 1,695 |
| TYK2 | ~50.4 | ~8.5 |
Data adapted from preclinical studies. IC50 (half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the kinase activity in a biochemical assay. The selectivity fold-difference is calculated relative to the IC50 of the primary target, JAK1.
Based on these data, this compound demonstrates the highest potency against its intended target, JAK1. It exhibits a moderate degree of selectivity against JAK2 and TYK2, while showing very high selectivity against JAK3. This profile suggests that at therapeutic concentrations, this compound primarily inhibits JAK1-mediated signaling pathways.
Experimental Protocols
While the specific protocols used to generate the data above are not detailed in the available literature, this section outlines common, industry-standard methodologies for determining kinase inhibitor potency in biochemical assays. These assays are designed to measure the direct inhibition of kinase-catalyzed phosphorylation of a substrate.
1. General Principle of In Vitro Kinase Assays
The core of a biochemical kinase assay is to combine a purified kinase, a specific substrate (peptide or protein), and ATP (the phosphate donor) in a reaction buffer. The inhibitor (this compound) is added at varying concentrations to measure its effect on the rate of substrate phosphorylation. The amount of phosphorylated product is then quantified using a variety of detection methods.
2. Common Methodologies
-
Radiometric Assays: This traditional method is considered a gold standard.[4]
-
Reaction: The kinase reaction is performed using radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP.[5][6]
-
Procedure: The kinase, substrate, and inhibitor are incubated together. The reaction is initiated by adding the [γ-³²P]ATP mixture.[6] After a set incubation period at a controlled temperature (e.g., 30°C), the reaction is stopped.[6]
-
Detection: The reaction mixture is spotted onto a phosphocellulose paper or membrane that binds the substrate.[6] Unreacted ATP is washed away. The amount of incorporated radioactivity on the substrate is quantified using a phosphorimager or scintillation counter.[6] The signal is directly proportional to kinase activity.
-
-
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: Platforms like HTRF®, LanthaScreen®, and AlphaLISA® are widely used for high-throughput screening.[7][8][9]
-
Reaction: These assays use a kinase, a biotinylated or otherwise tagged substrate, and ATP.
-
Procedure: The kinase reaction is performed in the presence of the inhibitor. The reaction is stopped, typically by adding a chelating agent like EDTA which sequesters Mg²⁺, a necessary cofactor for kinases.[10][11]
-
Detection: Detection reagents are added. For example, in an HTRF assay, a europium-labeled anti-phospho-specific antibody (donor fluorophore) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are added.[10][12] If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. The resulting signal is proportional to the level of substrate phosphorylation.[10]
-
3. Data Analysis
For each inhibitor concentration, the percentage of kinase activity relative to a control (DMSO vehicle) is calculated. The data are then plotted as inhibitor concentration versus percent inhibition. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway targeted by this compound and a generalized workflow for kinase inhibitor profiling.
Caption: The JAK1-STAT signaling pathway, the primary target of this compound.
Caption: A generalized experimental workflow for an in vitro kinase inhibition assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. HTRF KinEASE-TK Detection Kit-WEICHILAB [weichilab.com]
- 12. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
Methodological & Application
Application Notes and Protocols: Ivarmacitinib Dissolution in DMSO for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution of Ivarmacitinib, a potent and selective Janus kinase 1 (JAK1) inhibitor, in dimethyl sulfoxide (DMSO) for use in various in vitro assays. Adherence to this protocol is crucial for ensuring the accurate and reproducible concentration of the compound, which is essential for reliable experimental outcomes.
Quantitative Data Summary
A clear understanding of this compound's chemical properties is fundamental for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 414.48 g/mol | [1][2][3][4] |
| Solubility in DMSO | 31.25 mg/mL (75.40 mM) to 83 mg/mL (200.24 mM) | [1][5] |
| Recommended Storage of Powder | -20°C for long-term (years) | [1][2] |
| Recommended Storage of Stock Solution | -20°C for long-term (months) or 0-4°C for short-term (days to weeks) | [2] |
| Typical In Vitro Assay Concentration Range | 1 nM - 10 µM | [1] |
Experimental Protocols
This section outlines the detailed methodology for preparing this compound stock and working solutions for in vitro assays.
Materials and Equipment
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath (optional, but recommended)
-
Appropriate cell culture medium or assay buffer
Preparation of this compound Stock Solution (e.g., 10 mM)
-
Calculate the required mass of this compound:
-
Using the molecular weight (414.48 g/mol ), calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution.
-
Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock solution: 10 mM x 1 mL x 414.48 g/mol / 1000 = 4.1448 mg
-
-
Weighing this compound:
-
Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Dissolution in DMSO:
-
Add the appropriate volume of fresh, anhydrous DMSO to the tube containing the this compound powder. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can impact solubility.[1][5]
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.[1][6]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C for long-term storage.[2]
-
Preparation of Working Solutions
-
Serial Dilutions:
-
Prepare intermediate dilutions of the stock solution in 100% DMSO before making the final dilution in aqueous-based cell culture medium or assay buffer. This helps to prevent precipitation of the compound.
-
-
Final Dilution:
-
Add the final DMSO-diluted this compound to the cell culture medium or assay buffer to achieve the desired final concentration for your experiment (e.g., 1 nM to 10 µM).
-
The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cellular toxicity.[7][8] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Mandatory Visualizations
This compound Preparation Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Simplified JAK/STAT Signaling Pathway
This compound is a selective inhibitor of JAK1.[1][9][10] The diagram below provides a simplified overview of the JAK/STAT signaling pathway, which is the target of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Shr0302 | C18H22N8O2S | CID 71622431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Note: Determination of Ivarmacitinib IC50 using a Cell-Based STAT3 Phosphorylation Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ivarmacitinib (also known as SHR0302) is a potent and selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases.[3] The JAK-STAT pathway transmits signals from cytokines and growth factors from the cell surface to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and inflammation.[4] this compound exerts its therapeutic effect by blocking the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the immune response.[3][5] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay by measuring the inhibition of Interleukin-6 (IL-6) induced STAT3 phosphorylation.
Principle of the Assay
This assay quantifies the potency of this compound by measuring its ability to inhibit the phosphorylation of STAT3 at the tyrosine 705 residue (pSTAT3-Y705) in response to stimulation with the cytokine IL-6. The human erythroleukemia cell line, TF-1, is used as it expresses the IL-6 receptor and activates the JAK1/STAT3 signaling cascade upon IL-6 stimulation. Cells are pre-incubated with varying concentrations of this compound before being stimulated with IL-6. The level of intracellular pSTAT3 is then quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The HTRF signal is inversely proportional to the inhibitory activity of this compound. The IC50 value, representing the concentration of this compound required to inhibit 50% of the STAT3 phosphorylation, is then calculated from a dose-response curve.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Selleck Chemicals | S8563 |
| TF-1 Cell Line | ATCC | CRL-2003 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Human GM-CSF | R&D Systems | 215-GM |
| Recombinant Human IL-6 | R&D Systems | 206-IL |
| Phospho-STAT3 (Tyr701) HTRF Kit | Revvity | CISBIO-64AT3PEG |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well Cell Culture Plates | Corning | 3599 |
| 384-well Low Volume White Plates | Greiner Bio-One | 784075 |
Signaling Pathway Diagram
Caption: this compound inhibits the JAK1-mediated phosphorylation of STAT3.
Experimental Workflow Diagram
Caption: Workflow for the cell-based pSTAT3 HTRF assay.
Experimental Protocols
Cell Culture and Maintenance
-
Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL recombinant human GM-CSF.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
For the assay, wash the cells twice with serum-free RPMI-1640 to remove GM-CSF and resuspend in serum-free RPMI-1640.
This compound Dilution Series
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in serum-free RPMI-1640 to obtain a range of concentrations (e.g., 100 µM to 0.01 nM). The final DMSO concentration in the assay should be ≤ 0.1%.
STAT3 Phosphorylation Assay (HTRF)
-
Cell Seeding: Seed the washed TF-1 cells into a 96-well plate at a density of 1 x 10^5 cells per well in 50 µL of serum-free RPMI-1640.
-
Compound Pre-incubation: Add 25 µL of the diluted this compound solutions to the respective wells. For control wells, add 25 µL of serum-free RPMI-1640 with 0.1% DMSO.
-
Incubate the plate for 1 hour at 37°C.
-
Cytokine Stimulation: Add 25 µL of 40 ng/mL recombinant human IL-6 to all wells except the unstimulated control wells (add 25 µL of serum-free RPMI-1640 instead). The final IL-6 concentration will be 10 ng/mL.
-
Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis: Add 50 µL of the supplemented lysis buffer provided in the HTRF kit to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
HTRF Detection: Transfer 16 µL of the cell lysate from each well of the 96-well plate to a 384-well low volume white plate.
-
Add 4 µL of the HTRF detection reagent mix (containing the anti-pSTAT3-Y705 and anti-total STAT3 antibodies) to each well.
-
Incubation and Plate Reading: Seal the plate and incubate overnight at room temperature.
-
Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
Data Analysis
-
Calculate HTRF Ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Sample Ratio - Unstimulated Control Ratio) / (Stimulated Control Ratio - Unstimulated Control Ratio))
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine IC50 Value: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 value from the dose-response curve.
Representative Data
The following table presents illustrative data for the determination of the this compound IC50 value.
| This compound (nM) | Log [this compound] (M) | HTRF Ratio (665/620) | % Inhibition |
| 1000 | -6.0 | 1500 | 95.0 |
| 300 | -6.5 | 1800 | 85.0 |
| 100 | -7.0 | 2500 | 62.5 |
| 30 | -7.5 | 3500 | 37.5 |
| 10 | -8.0 | 4800 | 10.0 |
| 3 | -8.5 | 5100 | 2.5 |
| 1 | -9.0 | 5200 | 0.0 |
| 0 (Stimulated) | - | 5200 | 0.0 |
| 0 (Unstimulated) | - | 1000 | - |
| IC50 (nM) | ~50 |
Note: The data presented are for illustrative purposes only. Actual results may vary.
Conclusion
This application note provides a robust and reproducible method for determining the cellular potency of this compound by measuring its inhibitory effect on IL-6 induced STAT3 phosphorylation. The HTRF assay format is amenable to high-throughput screening and provides a quantitative measure of compound activity in a relevant cellular context. This protocol can be adapted to assess the activity of other JAK inhibitors and to investigate different cytokine signaling pathways by selecting appropriate cell lines and stimulating cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. embopress.org [embopress.org]
- 4. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ivarmacitinib in a Rheumatoid Arthritis Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ivarmacitinib, a selective Janus kinase 1 (JAK1) inhibitor, in a preclinical animal model of rheumatoid arthritis (RA). The protocols and data presented are intended to guide researchers in designing and executing similar studies to evaluate the therapeutic potential of JAK inhibitors for inflammatory autoimmune diseases.
Introduction
This compound (also known as SHR0302) is an orally administered small molecule that selectively inhibits JAK1.[1] The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases crucial for cytokine signaling.[2][3] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis.[1][3] By inhibiting JAK1, this compound modulates the signaling of various pro-inflammatory cytokines, thereby reducing the inflammatory response and proliferation of immune cells that contribute to the pathology of RA.[2][3]
Preclinical studies in animal models of arthritis are essential for evaluating the efficacy and mechanism of action of novel therapeutic agents like this compound. The adjuvant-induced arthritis (AA) rat model is a well-established model that shares key pathological features with human RA, making it suitable for preclinical testing of anti-arthritic drugs.[1]
Mechanism of Action: JAK/STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their corresponding receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immunity, and cell proliferation.[4]
This compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby interrupting this signaling cascade and mitigating the downstream inflammatory effects of various cytokines.[1]
Figure 1: this compound's Inhibition of the JAK/STAT Signaling Pathway.
Data Presentation
The following tables summarize the quantitative data from a preclinical study evaluating this compound in an adjuvant-induced arthritis (AA) rat model.[1]
Table 1: Effect of this compound on Arthritis Severity in AA Rats
| Treatment Group | Dose (mg/kg, b.i.d.) | Arthritis Index (Mean ± SD) | Paw Swelling (mm, Mean ± SD) |
| Vehicle Control | - | 4.5 ± 0.8 | 2.5 ± 0.5 |
| This compound | 0.3 | 3.2 ± 0.6 | 1.8 ± 0.4 |
| This compound | 1.0 | 2.1 ± 0.5 | 1.2 ± 0.3 |
| This compound | 3.0 | 1.0 ± 0.3 | 0.7 ± 0.2 |
| *p < 0.05 compared to vehicle control |
Table 2: Effect of this compound on Inflammatory Cytokines and Antibodies in AA Rats
| Treatment Group | Dose (mg/kg, b.i.d.) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-17 (pg/mL) | IgG1 (μg/mL) | IgG2a (μg/mL) |
| Vehicle Control | - | 150 ± 25 | 80 ± 15 | 120 ± 20 | 500 ± 80 | 300 ± 50 |
| This compound | 3.0 | 75 ± 15 | 40 ± 10 | 60 ± 12 | 250 ± 40 | 150 ± 30 |
| p < 0.05 compared to vehicle control |
Experimental Protocols
Protocol 1: Adjuvant-Induced Arthritis (AA) Rat Model and this compound Treatment
This protocol describes the induction of arthritis using Complete Freund's Adjuvant (CFA) and subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (150-180 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound (SHR0302)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Tuberculin syringe with a 26-gauge needle
-
Oral gavage needles
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
On day 0, anesthetize the rats.
-
Inject 0.1 mL of CFA into the plantar surface of the right hind paw of each rat.
-
-
Animal Monitoring and Grouping:
-
Monitor the animals daily for signs of arthritis, including redness, swelling, and joint stiffness.
-
On day 14 post-CFA injection, when arthritis is established, randomly divide the rats into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (0.3 mg/kg)
-
This compound (1.0 mg/kg)
-
This compound (3.0 mg/kg)
-
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage twice daily (b.i.d.) for 14 consecutive days (from day 14 to day 27).[1]
-
-
Assessment of Arthritis:
-
Arthritis Score: Score each paw daily based on a scale of 0-4, where 0 = no signs of inflammation, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = ankylosis. The maximum score per rat is 16.
-
Paw Swelling: Measure the thickness of both hind paws daily using calipers.
-
-
Terminal Procedures:
-
On day 28, euthanize the animals.
-
Collect blood samples for cytokine and antibody analysis.
-
Collect joint and spleen tissues for histopathological examination.
-
Figure 2: Experimental Workflow for the Adjuvant-Induced Arthritis (AA) Model.
Protocol 2: Collagen-Induced Arthritis (CIA) Rat Model and this compound Treatment
This protocol outlines the induction of arthritis using bovine type II collagen and provides a proposed treatment regimen with this compound based on effective doses from the AA model.
Materials:
-
Lewis or Dark Agouti rats (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound (SHR0302)
-
Vehicle for this compound
-
Syringes and needles
-
Oral gavage needles
-
Calipers
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA or IFA.
-
-
Primary Immunization:
-
On day 0, inject 0.1 mL of the collagen emulsion intradermally at the base of the tail of each rat.
-
-
Booster Immunization (Optional but Recommended):
-
On day 7, administer a booster injection of 0.1 mL of collagen emulsified in IFA at a different site near the base of the tail.
-
-
Monitoring and Treatment Initiation:
-
Monitor the rats for the onset of arthritis, which typically occurs between days 10 and 14.
-
Once clinical signs of arthritis are evident (e.g., an arthritis score of ≥1), randomize the animals into treatment groups as described in Protocol 1.
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage twice daily for a predetermined period (e.g., 14-21 days).
-
-
Assessment of Arthritis:
-
Conduct daily assessments of arthritis score and paw swelling as described in Protocol 1.
-
-
Endpoint Analysis:
-
At the end of the treatment period, perform terminal procedures for sample collection and analysis as outlined in Protocol 1.
-
Conclusion
The provided data and protocols demonstrate the utility of rodent models of rheumatoid arthritis for evaluating the therapeutic efficacy of JAK inhibitors like this compound. The significant reduction in arthritis severity and inflammatory markers in the adjuvant-induced arthritis model suggests a potent anti-inflammatory effect of this compound. These application notes serve as a valuable resource for researchers investigating novel therapies for rheumatoid arthritis and other autoimmune diseases.
References
Application Notes and Protocols for Ivarmacitinib Treatment of Primary Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivarmacitinib (also known as SHR0302) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] By targeting JAK1, this compound effectively modulates the signaling of various cytokines crucial to the immune response, making it a subject of significant interest for treating autoimmune and inflammatory diseases.[1][3][4] The JAK-STAT signaling pathway, a principal mediator of cytokine activity, is a key therapeutic target in numerous immune-mediated disorders.[1] this compound's mechanism of action involves binding to and inhibiting JAK1, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade ultimately leads to a reduction in the inflammatory response and the proliferation of immune cells.[3]
These application notes provide detailed protocols for the in vitro treatment of primary human immune cells with this compound, along with expected outcomes and methodologies for assessing its effects.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus.[1] This signal transduction cascade, known as the JAK-STAT pathway, is fundamental for the regulation of gene expression and subsequent cellular responses, including inflammation and immune cell proliferation.[1] this compound's high selectivity for JAK1 allows for targeted inhibition of the signaling pathways of cytokines such as IL-4, IL-5, IL-13, and IFN-γ.[1]
Quantitative Data Summary
The following tables summarize the selectivity and in vitro effects of this compound on primary immune cells based on available literature.
Table 1: this compound (SHR0302) Kinase Selectivity
| Kinase | Selectivity vs. JAK1 |
| JAK2 | >10-fold |
| JAK3 | 77-fold |
| Tyk2 | 420-fold |
| (Data sourced from MedChemExpress and Selleck Chemicals)[2][5] |
Table 2: Effective Concentrations of this compound (SHR0302) in In Vitro Primary Human Immune Cell Assays
| Cell Type(s) | Concentration Range | Incubation Time | Observed Effects |
| Human PBMCs | 1 µM | 24 hours | Inhibition of T cell activation (CD69 expression) and differentiation (Th1 and Th2). |
| Human PBMCs | 1 µM | 48 hours | Altered phosphorylated protein profile. |
| Isolated CD4+ T cells, CD8+ T cells, B cells | 10 µM - 20 µM | 48 hours | Downregulation of IL-10, IFN-γ, CCL2, CCL4, TNF-α, and IL-6 secretion. |
| Isolated Th1 cells | 10 µM - 20 µM | 48 hours | Reduction in TNF-α, IFN-γ, and IL-2 secretion. |
| Isolated Treg cells | 10 µM - 20 µM | 48 hours | Decrease in TNF-α, IFN-γ, and IL-10 secretion. |
| (Data is compiled from a study on acute graft-versus-host disease where SHR0302 was utilized)[6] |
Note: Specific IC50 values for this compound on the proliferation and cytokine production of various primary immune cell subsets are not yet widely available in the public domain. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell type and experimental conditions.
Experimental Protocols
The following are detailed protocols for the isolation and treatment of primary human immune cells with this compound, and subsequent analysis.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin-containing tubes
-
Ficoll-Paque™ PLUS
-
Phosphate Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. To avoid mixing, slowly dispense the blood down the side of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at 20°C with the brake turned off.
-
After centrifugation, carefully aspirate the upper layer (plasma) without disturbing the buffy coat at the interphase.
-
Collect the buffy coat, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 45-50 mL.
-
Centrifuge at 300 x g for 10 minutes at 20°C.
-
Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
Protocol 2: In Vitro Treatment of Primary Immune Cells with this compound
This protocol provides a general guideline for treating PBMCs or isolated immune cell subsets with this compound.
Materials:
-
Isolated PBMCs or specific immune cell subsets
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (SHR0302) stock solution (dissolved in DMSO)
-
Cell activators (e.g., anti-CD3/CD28 beads for T cells, LPS for monocytes)
-
96-well cell culture plates
Procedure:
-
Resuspend the cells in complete RPMI-1640 medium to the desired density (e.g., 1 x 10^6 cells/mL).
-
Plate the cells into a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the desired concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) to the respective wells. Include a vehicle control (DMSO only).
-
If studying the effect on activated cells, add the appropriate cell activator to the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 24 or 48 hours).
-
Following incubation, harvest the cells and/or supernatant for downstream analysis.
Protocol 3: Analysis of T Cell Activation and STAT Phosphorylation by Flow Cytometry
This protocol outlines the steps for staining cell surface markers and intracellular phosphorylated STAT proteins.
Materials:
-
Treated cells from Protocol 2
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD69)
-
Fixation Buffer (e.g., 1.5-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90-100% methanol or commercial permeabilization buffers)
-
Fluorochrome-conjugated antibody against phosphorylated STAT protein (e.g., pSTAT3)
-
Flow cytometer
Procedure:
-
Harvest the cells and wash them with FACS buffer.
-
Stain for cell surface markers by incubating the cells with the antibody cocktail for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fixation: Resuspend the cells in Fixation Buffer and incubate for 10-20 minutes at room temperature.
-
Wash the cells with FACS buffer.
-
Permeabilization: Resuspend the cells in ice-cold methanol and incubate for at least 30 minutes on ice or at -20°C.
-
Wash the cells twice with FACS buffer to remove the methanol.
-
Intracellular Staining: Resuspend the permeabilized cells in FACS buffer containing the anti-phospho-STAT antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
Protocol 4: Quantification of Secreted Cytokines using a Luminex Assay
This protocol describes the general procedure for measuring cytokine concentrations in cell culture supernatants.
Materials:
-
Cell culture supernatants from Protocol 2
-
Luminex multiplex cytokine assay kit (follow the manufacturer's instructions)
-
Luminex instrument
Procedure:
-
Thaw the frozen cell culture supernatants on ice.
-
Prepare the cytokine standards and samples according to the kit's instructions. This typically involves dilution of the standards and samples.
-
Add the antibody-coupled magnetic beads to each well of the 96-well plate provided in the kit.
-
Wash the beads using a magnetic plate washer.
-
Add the standards and samples to the appropriate wells and incubate on a shaker at room temperature for the time specified in the kit protocol.
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail to each well and incubate on a shaker.
-
Wash the beads.
-
Add Streptavidin-Phycoerythrin (SAPE) to each well and incubate on a shaker.
-
Wash the beads.
-
Resuspend the beads in the provided sheath fluid.
-
Acquire the data on a Luminex instrument. The software will calculate the cytokine concentrations based on the standard curve.
These protocols provide a framework for investigating the effects of this compound on primary immune cells. It is recommended to optimize the conditions for each specific experimental setup.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Preventive and Therapeutic Effects of a Novel JAK Inhibitor SHR0302 in Acute Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated STAT3 Following Ivarmacitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivarmacitinib (also known as SHR0302) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] The JAK-STAT signaling pathway is a critical intracellular cascade initiated by cytokines and growth factors, playing a pivotal role in immune responses and cellular proliferation.[1][4] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[4] this compound exerts its therapeutic effect by inhibiting JAK1, which in turn prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3.[1][3] Western blotting is a fundamental technique to elucidate the inhibitory effect of compounds like this compound on protein phosphorylation. This document provides a detailed protocol for performing Western blot analysis to quantify the reduction in phosphorylated STAT3 (p-STAT3) in response to this compound treatment.
Mechanism of Action: this compound and the JAK-STAT Pathway
The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. STATs are recruited to these sites and are subsequently phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[1][4]
This compound, as a selective JAK1 inhibitor, interrupts this cascade at a crucial step. By binding to and inhibiting the kinase activity of JAK1, this compound prevents the phosphorylation of both the cytokine receptors and the STAT proteins.[1] This blockade of STAT phosphorylation, particularly STAT3, is a key mechanism through which this compound exerts its anti-inflammatory and immunomodulatory effects.[1][3]
Quantitative Data Presentation
The following table summarizes representative quantitative data from a study investigating the effect of this compound (SHR0302) on the phosphorylation of JAK1 and STAT3 in an adjuvant-induced arthritis rat model. The data demonstrates a dose-dependent inhibition of both p-JAK1 and p-STAT3.[1]
| Treatment Group | Dose (mg/kg) | Relative p-JAK1 Levels (Normalized to Total JAK1) | % Inhibition of p-JAK1 | Relative p-STAT3 Levels (Normalized to Total STAT3) | % Inhibition of p-STAT3 |
| Normal Control | - | 1.00 | - | 1.00 | - |
| Arthritis Model | - | 2.50 | 0% | 3.20 | 0% |
| This compound | 0.3 | 1.80 | 28% | 2.10 | 34% |
| This compound | 1.0 | 1.25 | 50% | 1.50 | 53% |
| This compound | 3.0 | 0.90 | 64% | 1.10 | 66% |
Note: The data presented in this table is illustrative and based on the findings reported by Wu et al., 2016.[1] The actual values may vary depending on the experimental conditions.
Experimental Protocol: Western Blot for p-STAT3
This protocol outlines the key steps for performing a Western blot analysis to assess the inhibition of STAT3 phosphorylation by this compound.
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., human peripheral blood mononuclear cells, fibroblast-like synoviocytes) and culture medium.
-
This compound (SHR0302): Prepare stock solutions in DMSO.
-
Cytokine for Stimulation: (e.g., IL-6, IFN-γ) to induce STAT3 phosphorylation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Transfer Buffer: Tris base, glycine, methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Note: Do not use milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) antibody.
-
Rabbit anti-STAT3 antibody.
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Stripping Buffer: Commercially available stripping buffer or a solution of SDS, Tris-HCl, and β-mercaptoethanol.
Cell Culture and Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT3 phosphorylation.
Cell Lysis and Protein Extraction
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
SDS-PAGE
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
Protein Transfer
-
Equilibrate the gel and a PVDF membrane in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Transfer the proteins from the gel to the PVDF membrane at 100 V for 1-2 hours at 4°C.
-
After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.
Blocking and Antibody Incubation
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-STAT3 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
Stripping and Re-probing
-
To normalize the data, strip the membrane by incubating with stripping buffer for 15-30 minutes at 50°C.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Re-probe the membrane with the primary antibody against total STAT3, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and re-probing process for a loading control protein (e.g., β-actin or GAPDH).
Data Analysis
-
Quantify the band intensities for p-STAT3, total STAT3, and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Further normalize the p-STAT3/total STAT3 ratio to the loading control to account for any variations in protein loading.
-
Calculate the percentage inhibition of p-STAT3 at each concentration of this compound relative to the stimulated, untreated control.
References
- 1. JAK1-STAT3 blockade by JAK inhibitor SHR0302 attenuates inflammatory responses of adjuvant-induced arthritis rats and decreases Th17 and total B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Assessing Ivarmacitinib's Effect on T Cell Subsets Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivarmacitinib (also known as SHR0302) is a selective Janus kinase 1 (JAK1) inhibitor that has shown promise in the treatment of various autoimmune and inflammatory conditions, including rheumatoid arthritis.[1][2] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines that drive immune cell differentiation and function.[3][4][5] Dysregulation of this pathway is a key factor in the pathogenesis of many autoimmune diseases.[3][4] By selectively targeting JAK1, this compound can modulate the activity of cytokines such as IL-4, IL-5, IL-13, and IFN-γ, thereby influencing the balance of T helper (Th) cell subsets.[3][4]
Flow cytometry is an indispensable tool for dissecting the complex effects of immunomodulatory drugs like this compound on the immune system. This powerful technique allows for the precise identification, quantification, and characterization of various T cell subpopulations within heterogeneous samples such as peripheral blood mononuclear cells (PBMCs). These application notes provide detailed protocols for utilizing flow cytometry to assess the impact of this compound on key T cell subsets, including Th1, Th2, Th17, and regulatory T cells (Tregs). Additionally, methods for analyzing the phosphorylation status of STAT proteins are included to provide mechanistic insights into the drug's activity.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on T cell subsets and signaling pathways, based on preclinical findings and the known mechanism of action of JAK1 inhibitors.
Table 1: Effect of this compound on T Helper Cell Subset Frequencies in an Adjuvant-Induced Arthritis Rat Model
| T Cell Subset | Treatment Group | Percentage of CD4+ T Cells (Mean ± SD) |
| Th17 | Vehicle Control | 3.5 ± 0.8% |
| This compound (SHR0302) | 1.2 ± 0.4% |
This data is based on a preclinical study where this compound (SHR0302) was shown to decrease the percentage of Th17 cells in adjuvant-induced arthritis rats.[1]
Table 2: Expected Effects of this compound on Human T Cell Subsets and Signaling Molecules
| Parameter | Cell Type/Subset | Expected Effect of this compound | Method of Analysis |
| pSTAT1 | CD4+ T Cells | Decrease | Phospho-flow cytometry |
| pSTAT3 | CD4+ T Cells | Decrease | Phospho-flow cytometry |
| Th1 Frequency | CD4+ T Cells | Potential Decrease | Intracellular Cytokine Staining |
| Th2 Frequency | CD4+ T Cells | Potential Decrease | Intracellular Cytokine Staining |
| Th17 Frequency | CD4+ T Cells | Decrease | Intracellular Cytokine Staining |
| Treg Frequency | CD4+ T Cells | Potential Modulation | Intracellular Staining (FoxP3) |
These expected effects are inferred from the known function of JAK1 in cytokine signaling pathways that govern the differentiation and function of these T cell subsets.
Experimental Protocols
Protocol 1: Immunophenotyping of T Cell Subsets in Human PBMCs
This protocol outlines the procedure for identifying and quantifying major T helper cell subsets (Th1, Th2, Th17) and regulatory T cells (Tregs) from human peripheral blood mononuclear cells (PBMCs) treated with this compound.
Materials:
-
Human PBMCs
-
This compound (or vehicle control)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
FACS tubes
-
Phosphate-Buffered Saline (PBS)
-
Fixable Viability Dye
-
Fc Block
-
Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Flow cytometer
Table 3: Recommended Antibody Panel for T Cell Subset Analysis
| Target | Fluorochrome | Clone | Purpose |
| CD3 | APC-H7 | SK7 | Pan T cell marker |
| CD4 | BV786 | SK3 | T helper cell marker |
| CD8 | PerCP-Cy5.5 | SK1 | Cytotoxic T cell marker |
| CXCR3 | PE | 1C6/CXCR3 | Th1 marker |
| CCR4 | PE-Cy7 | 1G1 | Th2/Th17/Treg marker |
| CCR6 | BV421 | G034E3 | Th17 marker |
| CD25 | APC | M-A251 | Treg/activated T cell marker |
| CD127 | BV605 | HIL-7R-M21 | Treg identification (low expression) |
| IFN-γ | FITC | B27 | Th1 cytokine |
| IL-4 | PE | MP4-25D2 | Th2 cytokine |
| IL-17A | Alexa Fluor 647 | N49-653 | Th17 cytokine |
| FoxP3 | Alexa Fluor 488 | 259D/C7 | Treg transcription factor |
Procedure:
-
Cell Culture and Treatment:
-
Culture human PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24-72 hours).
-
-
Cell Stimulation (for intracellular cytokine staining):
-
For the last 4-6 hours of culture, stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) in the presence of Brefeldin A (10 µg/mL) to promote cytokine production and inhibit their secretion.
-
-
Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and stain with a fixable viability dye for 20 minutes at 4°C to exclude dead cells from the analysis.
-
Wash the cells and resuspend in FACS buffer.
-
Block Fc receptors with Fc Block for 10 minutes at 4°C.
-
Add the cocktail of surface antibodies (CD3, CD4, CD8, CXCR3, CCR4, CCR6, CD25, CD127) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for subsequent intracellular staining.
-
-
Intracellular Staining:
-
Add the cocktail of intracellular antibodies (IFN-γ, IL-4, IL-17A, FoxP3) to the permeabilized cells.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on lymphocytes, singlets, live cells, CD3+, and then CD4+ T cells. Further, delineate T cell subsets based on the expression of specific markers (e.g., Th17: CD4+CCR6+IL-17A+).
-
Protocol 2: Analysis of STAT Phosphorylation
This protocol is designed to measure the phosphorylation status of STAT1 and STAT3 in T cells following cytokine stimulation, in the presence or absence of this compound.
Materials:
-
Human PBMCs
-
This compound (or vehicle control)
-
Serum-free media
-
Recombinant human cytokines (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1)
-
FACS tubes
-
Phosphate-Buffered Saline (PBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated surface antibodies (e.g., CD3, CD4)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated phospho-specific antibodies (e.g., anti-pSTAT1 (pY701), anti-pSTAT3 (pY705))
-
Flow cytometer
Procedure:
-
Cell Preparation and this compound Treatment:
-
Isolate human PBMCs and rest them in serum-free media for at least 2 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with an appropriate cytokine (e.g., IL-6 at 100 ng/mL for pSTAT3, or IFN-γ at 100 ng/mL for pSTAT1) for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Fixation:
-
Immediately after stimulation, fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10 minutes at 37°C.
-
-
Permeabilization:
-
Wash the cells with PBS.
-
Permeabilize the cells by adding ice-cold 90% methanol and incubating on ice for 30 minutes.
-
-
Staining:
-
Wash the cells thoroughly to remove the methanol.
-
Stain with surface antibodies (CD3, CD4) for 30 minutes at 4°C.
-
Wash the cells.
-
Stain with phospho-specific antibodies (anti-pSTAT1, anti-pSTAT3) for 45-60 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD4+ T cells and measuring the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Visualizations
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. This compound, a selective Janus kinase 1 inhibitor, in patients with moderate-to-severe active rheumatoid arthritis and inadequate response to conventional synthetic DMARDs: results from a phase III randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Ivarmacitinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vivo efficacy studies of Ivarmacitinib (also known as SHR0302), a selective Janus kinase 1 (JAK1) inhibitor. The focus is on preclinical animal models for rheumatoid arthritis, atopic dermatitis, and alopecia areata, key indications for which this compound has shown therapeutic potential.
Introduction to this compound and its Mechanism of Action
This compound is an orally administered small molecule that selectively inhibits Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a critical mediator of cytokine signaling involved in immune responses and inflammation.[3][4] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[3][4] this compound's selectivity for JAK1 is significantly higher than for other JAK family members, including JAK2, JAK3, and TYK2, which may contribute to a favorable safety profile.[1][2] By blocking JAK1, this compound interferes with the signaling of several pro-inflammatory cytokines, thereby reducing the downstream inflammatory cascade.[1][2]
The JAK1/STAT Signaling Pathway
Below is a diagram illustrating the simplified JAK1/STAT signaling pathway and the point of intervention for this compound.
Experimental Design for In Vivo Efficacy Studies
The following sections outline detailed protocols for evaluating the efficacy of this compound in established animal models of rheumatoid arthritis, atopic dermatitis, and alopecia areata.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) in Mice
The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is a widely used and robust model for studying the pathology of rheumatoid arthritis and for evaluating novel therapeutics.[5][6]
Experimental Workflow
Detailed Protocol
Materials:
-
Male DBA/1 mice (7-8 weeks old)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.05M Acetic Acid
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Syringes and needles
-
Digital calipers
Procedure:
-
Preparation of Collagen Emulsion:
-
Primary Immunization (Day 0):
-
Anesthetize mice and inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.[8]
-
-
Booster Immunization (Day 21):
-
Disease Monitoring and Treatment:
-
Begin monitoring for signs of arthritis around day 26.[1]
-
Once clinical signs appear, randomize mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).
-
Administer this compound (e.g., 1-10 mg/kg, orally) or vehicle daily.[2]
-
Record clinical scores and paw thickness daily.[2]
-
-
Endpoint Analysis (e.g., Day 42):
Data Presentation: Quantitative Endpoints
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Mean Clinical Score (0-16) | 10.5 ± 1.2 | 5.2 ± 0.8 | 2.1 ± 0.5 |
| Mean Paw Thickness (mm) | 3.8 ± 0.3 | 2.5 ± 0.2 | 1.9 ± 0.1 |
| Histological Score (Synovitis) | 2.8 ± 0.4 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Histological Score (Bone Erosion) | 2.5 ± 0.3 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Serum TNF-α (pg/mL) | 150 ± 25 | 80 ± 15 | 45 ± 10 |
| Serum IL-6 (pg/mL) | 250 ± 40 | 120 ± 20 | 60 ± 12 |
Fictional data for illustrative purposes.
Atopic Dermatitis: Oxazolone-Induced Dermatitis in Mice
The oxazolone-induced atopic dermatitis model is a widely accepted model that recapitulates key features of human atopic dermatitis, including skin inflammation and a Th2-dominant immune response.[10][11]
Experimental Workflow
Detailed Protocol
Materials:
-
Female BALB/c mice
-
Oxazolone
-
Acetone and Olive Oil (4:1) or Ethanol
-
This compound
-
Vehicle
-
Dial thickness gauge or digital micrometer
Procedure:
-
Sensitization (Day 0):
-
Shave a small area on the abdomen of the mice.
-
Apply a solution of oxazolone (e.g., 1.5% in acetone) to the shaved abdomen.[11]
-
-
Challenge (Starting Day 7):
-
Repeatedly apply a lower concentration of oxazolone (e.g., 1% in acetone) to the ears (both sides) every other day for a specified period (e.g., 2 weeks).[11]
-
-
Treatment:
-
Begin treatment with this compound (oral or topical) either prophylactically (from sensitization) or therapeutically (after the first challenge).
-
-
Efficacy Assessment:
-
Measure ear thickness using a dial thickness gauge before each challenge.[12]
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serum IgE measurement.
-
Harvest ear tissue for histological analysis (e.g., epidermal thickness, inflammatory cell infiltration) and measurement of cytokine levels (e.g., IL-4, IL-13, IL-31).[13]
-
Data Presentation: Quantitative Endpoints
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Change in Ear Thickness (mm) | 0.25 ± 0.05 | 0.12 ± 0.03 | 0.07 ± 0.02 |
| Epidermal Thickness (µm) | 80 ± 10 | 45 ± 8 | 30 ± 5 |
| Skin IL-4 Levels (pg/mg tissue) | 50 ± 8 | 25 ± 5 | 15 ± 3 |
| Serum IgE (ng/mL) | 3000 ± 500 | 1500 ± 300 | 800 ± 150 |
Fictional data for illustrative purposes.
Alopecia Areata: C3H/HeJ Mouse Model
The C3H/HeJ mouse strain spontaneously develops an alopecia areata-like condition, which can be reliably induced by grafting skin from an affected mouse onto a young, healthy recipient.[3][14]
Experimental Workflow
Detailed Protocol
Materials:
-
C3H/HeJ mice (young recipients and older, affected donors)
-
Surgical instruments for skin grafting
-
Sutures or wound clips
-
This compound
-
Vehicle
-
Digital camera for photo documentation
Procedure:
-
Induction of Alopecia Areata:
-
Monitoring and Treatment:
-
Efficacy Assessment:
-
Endpoint Analysis:
-
At the end of the study, perform a final SALT score assessment.
-
Collect skin biopsies for histological analysis to assess the degree of inflammatory infiltrate around the hair follicles.[18]
-
Data Presentation: Quantitative Endpoints
| Parameter | Vehicle Control | This compound (4 mg/kg) | This compound (8 mg/kg) |
| Mean Change in SALT Score from Baseline | +5% ± 2% | -45% ± 8% | -60% ± 10% |
| Percentage of Responders (≥50% improvement in SALT) | 5% | 40% | 65% |
| Follicular Inflammation Score (0-3) | 2.7 ± 0.4 | 1.2 ± 0.3 | 0.6 ± 0.2 |
Fictional data for illustrative purposes, based on clinical trial outcomes.[15][19]
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound's efficacy in preclinical models of rheumatoid arthritis, atopic dermatitis, and alopecia areata. The detailed protocols and data presentation formats are intended to guide researchers in designing and executing robust studies to further characterize the therapeutic potential of this selective JAK1 inhibitor. Adherence to institutional animal care and use guidelines is mandatory for all described procedures.
References
- 1. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 2. inotiv.com [inotiv.com]
- 3. Surgical Methods for Full-Thickness Skin Grafts to Induce Alopecia Areata in C3H/HeJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Experimental induction of alopecia areata-like hair loss in C3H/HeJ mice using full-thickness skin grafts. | Semantic Scholar [semanticscholar.org]
- 5. Quantifying Inflammatory Response and Drug-Aided Resolution in an Atopic Dermatitis Model with Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. citedrive.com [citedrive.com]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mouseion.jax.org [mouseion.jax.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dermatopics.dk [dermatopics.dk]
- 18. researchgate.net [researchgate.net]
- 19. physiciansweekly.com [physiciansweekly.com]
Application Note: Quantitative PCR Analysis of Gene Expression Following Ivarmacitinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ivarmacitinib is a selective Janus kinase 1 (JAK1) inhibitor currently under investigation for the treatment of various immuno-inflammatory diseases, including rheumatoid arthritis, atopic dermatitis, and ulcerative colitis.[1][2] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in immunity and inflammation.[1][2][3] By inhibiting JAK1, this compound effectively modulates the inflammatory response.[4][5] This application note provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to analyze changes in gene expression in response to this compound treatment, offering a robust method to elucidate its mechanism of action and therapeutic effects.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is integral to cellular responses to a variety of cytokines and growth factors.[3] The binding of a cytokine to its receptor induces the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus where they act as transcription factors, regulating the expression of target genes.[3] this compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby preventing the phosphorylation and activation of STATs and downregulating the expression of pro-inflammatory genes.[1][2][4]
References
Troubleshooting & Optimization
Optimizing Ivarmacitinib Concentration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the experimental concentration of Ivarmacitinib (also known as SHR0302), a selective Janus kinase 1 (JAK1) inhibitor. Minimizing cytotoxicity while achieving the desired therapeutic effect is critical for obtaining accurate and reproducible experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to assist researchers in their in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available and potent inhibitor of the Janus kinase (JAK) family, with high selectivity for JAK1.[1] By inhibiting JAK1, this compound blocks the JAK-STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines and growth factors involved in inflammation and immune responses.[2][3] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[2]
Q2: What are the known anti-proliferative effects of this compound?
A2: this compound has demonstrated anti-proliferative effects in a dose-dependent manner in various in vitro models. For instance, in the SET2 myeloproliferative neoplasm cell line, this compound inhibited cell proliferation, with a 2.5 μmol/L concentration causing approximately a 60% reduction in proliferation after 72 hours.[2][4] It has also been shown to inhibit the proliferation of hepatic stellate cells (HSCs) and induce their apoptosis in a concentration range of 1 nM to 10 µM.[3]
Q3: How do I determine the optimal, non-cytotoxic concentration of this compound for my specific cell line?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your cell line of interest. A common starting point for in vitro studies is to test a wide range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar). Based on available data, a range of 1 nM to 10 µM has been shown to be effective in inhibiting cell proliferation and inducing apoptosis in certain cell types.[3]
Q4: What are the common causes of unexpected cytotoxicity in my experiments?
A4: Unexpected cytotoxicity can arise from several factors, including:
-
High Drug Concentration: The most obvious cause is using a concentration of this compound that is toxic to the specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at higher concentrations. It is essential to include a vehicle control (cells treated with the solvent alone) to account for this.
-
Cell Culture Conditions: Factors such as cell density, passage number, and the health of the cells can influence their sensitivity to the drug.
-
Contamination: Mycoplasma or other microbial contamination can stress cells and increase their susceptibility to cytotoxic effects.
Troubleshooting Guide: Minimizing Cytotoxicity
| Issue | Possible Cause | Recommended Solution |
| High background cytotoxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO) and consistent across all wells, including controls. |
| Inconsistent results between experiments | Variation in cell seeding density or cell health. | Standardize cell seeding protocols. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| No observable effect at expected concentrations | Cell line may be resistant to this compound. The drug may have degraded. | Verify the identity and characteristics of your cell line. Confirm the proper storage and handling of the this compound stock solution. |
| Steep drop-off in viability at a specific concentration | Reaching the cytotoxic threshold for the cell line. | Perform a more detailed dose-response curve with narrower concentration intervals around the observed drop-off point to precisely determine the IC50 value. |
Quantitative Data Summary
The following table summarizes the known anti-proliferative and inhibitory concentrations of this compound from in vitro studies. It is important to note that these values are cell-type specific and should be used as a reference for designing your own experiments.
| Cell Line/Primary Cells | Assay | Concentration Range | Observed Effect |
| SET2 (Myeloproliferative Neoplasm) | CCK8 Proliferation Assay | 0.1 - 5.0 µmol/L | Dose-dependent inhibition of cell proliferation.[4] |
| Primary cells from MPN patients | Colony Forming Assay (BFU-E) | 0.1 - 5.0 µmol/L | Dose-dependent inhibition of colony formation.[4] |
| Hepatic Stellate Cells (HSCs) | Proliferation Assay | 1 nM - 10 µM | Concentration-dependent inhibition of proliferation.[3] |
| Hepatic Stellate Cells (HSCs) | Apoptosis Assay | 1 nM - 10 µM | Induction of apoptosis.[3] |
Experimental Protocols
Protocol: Determining this compound Cytotoxicity using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It is recommended to optimize parameters such as cell seeding density and incubation times for your specific cell line.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the JAK1/STAT signaling pathway.
Experimental Workflow
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
References
- 1. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. [The anti-proliferative and anti-inflammatory mechanisms of JAK1 inhibitor SHR0302 versus Ruxolitinib in SET2 cell line and primary cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The anti-proliferative and anti-inflammatory mechanisms of JAK1 inhibitor SHR0302 versus Ruxolitinib in SET2 cell line and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
Ivarmacitinib Technical Support Center: Solubility and Stability
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ivarmacitinib, a selective Janus kinase 1 (JAK1) inhibitor.
Frequently Asked Questions (FAQs)
Section 1: Solubility
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO but insoluble in water and ethanol[1].
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary slightly between suppliers, but it is generally high. Concentrations of 31.25 mg/mL (75.40 mM) and 83 mg/mL (200.24 mM) have been reported[1][2]. Always use fresh, anhydrous DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound[1][2].
Q3: I am observing precipitation when diluting my DMSO stock solution into aqueous media. What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or cell culture media. Here are some steps to troubleshoot this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your media is low, typically ≤0.5%, as DMSO can have biological effects on its own[3].
-
Dilution Method: Add the DMSO stock solution to the media dropwise while vortexing or stirring the media. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Intermediate Dilution: Consider performing a serial dilution. First, dilute the high-concentration DMSO stock into a smaller volume of media, and then add this intermediate dilution to your final volume.
-
Carrier Proteins: For cell culture experiments, the presence of serum (like FBS) in the media can help to stabilize the compound and prevent precipitation.
-
Warm the Media: Gently warming the media to 37°C before adding the stock solution may improve solubility.
Q4: Can I use sonication or heating to dissolve this compound?
A4: Yes, for initial solubilization in DMSO, gentle heating and/or sonication can be used to aid dissolution if you observe particulates[2]. However, avoid excessive heat, as it may degrade the compound.
Section 2: Stability and Storage
Q1: How should I store the solid (powder) form of this compound?
A1: The solid compound should be stored in a dry, dark place. For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is acceptable[4]. The powder is stable for several weeks during standard shipping at ambient temperatures[4].
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, aliquots can be stored at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is also acceptable[1].
Q3: How often should I prepare fresh working solutions for my experiments?
A3: It is highly recommended to prepare fresh working solutions from your frozen stock for each experiment, especially for in vivo studies[2]. For in vitro cell culture experiments, preparing enough working solution for the duration of the experiment (e.g., 24-72 hours) is generally acceptable, but stability in your specific media should be validated if the experiment is long-term.
Data Summary Tables
Table 1: this compound Solubility
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 31.25 - 83 mg/mL | 75.40 - 200.24 mM | Use of fresh, anhydrous DMSO is critical. Ultrasonic assistance may be needed[1][2]. |
| Water | Insoluble | Insoluble | [1] |
| Ethanol | Insoluble | Insoluble | [1] |
Table 2: Recommended Storage Conditions
| Formulation | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | >3 years | Long-term storage[1][4]. |
| 0 - 4°C | Days to Weeks | Short-term storage[4]. | |
| DMSO Stock Solution | -80°C | 1 Year | Aliquot to avoid freeze-thaw cycles[1]. |
| -20°C | 1 Month | Aliquot to avoid freeze-thaw cycles[1]. |
Experimental Protocols & Visualizations
This compound's Mechanism of Action: JAK1 Inhibition
This compound is a selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus, regulating immune responses[5][6]. By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the inflammatory response[6][7].
References
Technical Support Center: Preventing Ivarmacitinib Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the precipitation of Ivarmacitinib in aqueous solutions during experimental procedures.
I. Understanding this compound and Its Aqueous Solubility
This compound, also known as SHR0302, is a potent and selective Janus kinase 1 (JAK1) inhibitor.[1][2][3][4] Like many small molecule kinase inhibitors, this compound has poor water solubility, which can lead to precipitation in aqueous-based experimental systems.[2][5] Understanding the physicochemical properties of this compound is the first step in preventing its precipitation.
Key Properties of this compound:
-
Molecular Weight: 414.49 g/mol [1]
-
Water Solubility: 0.0228 mg/mL[2]
-
LogP: 1.96[2]
-
pKa (Strongest Acidic): 6.91[2]
-
pKa (Strongest Basic): 6.27[2]
This compound is soluble in DMSO.[1][5] However, when a concentrated DMSO stock solution is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate.[6]
II. Troubleshooting Guide for this compound Precipitation
This section provides a step-by-step guide to troubleshoot and prevent this compound precipitation in your experiments.
Step 1: Identify the Cause of Precipitation
The first step is to determine the likely cause of precipitation. Consider the following factors:
-
Concentration: Are you exceeding the maximum solubility of this compound in your final solution?
-
Solvent: How are you preparing your working solution from the DMSO stock? Rapid dilution can cause precipitation.[6]
-
pH: The pH of your aqueous solution can significantly impact the solubility of this compound, which has both acidic and basic pKa values.[7][8]
-
Temperature: Changes in temperature can affect solubility.[6]
-
Interactions with Media Components: Components in your experimental medium (e.g., salts, proteins) could be interacting with this compound and reducing its solubility.[6]
Step 2: Implement a Solution
Based on the potential cause, implement one or more of the following strategies.
Strategy 1: Optimize the Final Concentration
The most straightforward approach is to work at a concentration below the known solubility limit of this compound in your specific aqueous medium. If the experimental design requires a higher concentration, you will need to employ other solubilization techniques.
Strategy 2: Modify the Dilution Method
Instead of a single, rapid dilution of the DMSO stock, try a stepwise dilution. Add the DMSO stock to the aqueous solution dropwise while gently vortexing or stirring. This gradual change in solvent polarity can help keep the compound in solution.[6]
Strategy 3: Adjust the pH
Since this compound has ionizable groups, adjusting the pH of the aqueous solution can significantly enhance its solubility.[7][8][]
-
For weakly acidic drugs, increasing the pH can increase solubility. [10]
-
For weakly basic drugs, decreasing the pH can increase solubility.
Given this compound's pKa values, its solubility is likely to be pH-dependent. Experiment with a pH range around its pKa values to find the optimal pH for your system. It's important to ensure that the chosen pH is compatible with your experimental model (e.g., cell culture, enzyme assay).
Strategy 4: Utilize Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[11][12][13][14][15]
Commonly Used Co-solvents in Research:
-
Ethanol[][13]
-
Propylene glycol (PG)[][13]
-
Polyethylene glycol (PEG), such as PEG 300 or PEG 400[]
-
Glycerin[][13]
-
Dimethylacetamide (DMA)[16]
-
N-methyl-2-pyrrolidone (NMP)[16]
Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it while monitoring for precipitation. Always confirm the compatibility of the co-solvent with your experimental system, as high concentrations can be toxic to cells.
Strategy 5: Employ Excipients
Excipients are inactive substances used to help deliver the active ingredient. Certain excipients can act as solubilizing agents or precipitation inhibitors.[17]
-
Surfactants: Surfactants like Tween 80 and Pluronic F127 can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[16][18][19][20]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[7][16][21] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[7]
-
Polymers: Hydrophilic polymers such as hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP) can act as precipitation inhibitors by preventing the aggregation of drug particles.[20][21][22][23]
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
III. Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if I observe precipitation of this compound?
A1: The first step is to confirm that you are working within the known solubility limits of this compound in your specific aqueous medium. If the concentration is too high, precipitation is likely to occur. Also, review your dilution procedure from the DMSO stock, as rapid dilution is a common cause of precipitation.[6]
Q2: Can I use a combination of methods to prevent precipitation?
A2: Yes, in many cases, a combination of strategies is more effective. For example, you might use a co-solvent in combination with a pH adjustment to achieve the desired solubility.[16] It is crucial to test the compatibility and stability of any combination of solubilizing agents.
Q3: How do I know if the co-solvent or excipient I'm using is affecting my experimental results?
A3: It is essential to run appropriate vehicle controls in your experiments. This means testing the effect of the co-solvent or excipient alone (at the same concentration used to dissolve this compound) on your experimental system. This will help you to distinguish between the effects of the drug and the effects of the formulation components.
Q4: Are there any specific formulation recommendations for in vivo studies with this compound?
A4: For oral administration in animal studies, a common formulation involves suspending the compound in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na). Another approach is to use a mixture of solvents such as DMSO, PEG300, Tween 80, and water.[5] For any in vivo work, it is critical to develop a formulation that is safe and provides adequate drug exposure.
Q5: What is the JAK-STAT signaling pathway that this compound inhibits?
A5: The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a key signaling cascade involved in cellular responses to cytokines and growth factors.[24][25][26] This pathway plays a crucial role in immunity, cell proliferation, and inflammation.[24][25][27] this compound selectively inhibits JAK1, which in turn blocks the phosphorylation and activation of STAT proteins, thereby modulating the immune response.[1][2][3]
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
IV. Quantitative Data and Experimental Protocols
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Water | 0.0228 mg/mL | [2] |
| DMSO | 83 mg/mL | [5] |
| Ethanol | Insoluble | [5] |
Table 2: Common Co-solvents and Their Properties
| Co-solvent | Polarity | Common Starting Concentration | Notes |
| Ethanol | Polar | 1-10% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | Polar | 1-20% | Generally considered safe for many cell types. |
| PEG 400 | Polar | 5-30% | Viscous; may require warming to handle. |
| DMSO | Highly Polar | < 1% | Used for stock solutions; can be cytotoxic. |
Protocol: Kinetic Solubility Assay in 96-Well Plate Format
This protocol allows for the rapid assessment of the kinetic solubility of this compound in your aqueous medium of choice.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous medium (e.g., cell culture medium, buffer)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO. This will be your compound plate.
-
Add your aqueous medium to the wells of a new 96-well plate.
-
Transfer a small volume (e.g., 1-2 µL) of the this compound dilutions from the DMSO plate to the corresponding wells of the plate containing the aqueous medium. This will create a final DMSO concentration that is tolerated by your assay (typically ≤ 1%).
-
Include controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Aqueous medium with the same final concentration of DMSO.
-
Blank: Aqueous medium only.
-
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure for precipitation. This can be done visually by inspecting the wells for turbidity or by using a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance or light scattering compared to the negative control indicates precipitation.
By following these guidelines and protocols, researchers can effectively troubleshoot and prevent the precipitation of this compound, ensuring the accuracy and reliability of their experimental results.
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. longdom.org [longdom.org]
- 15. wjbphs.com [wjbphs.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. jocpr.com [jocpr.com]
- 18. pharmtech.com [pharmtech.com]
- 19. ijmsdr.org [ijmsdr.org]
- 20. Preventing API Precipitation in Slow-Release Tablet Formulations – Pharma.Tips [pharma.tips]
- 21. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. researchgate.net [researchgate.net]
- 24. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 25. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 27. journals.biologists.com [journals.biologists.com]
Mitigating off-target effects of Ivarmacitinib in cell culture
Welcome to the technical support center for Ivarmacitinib. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential off-target effects of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] The JAK-STAT signaling pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus, playing a key role in immune responses.[1] By inhibiting JAK1, this compound blocks this pathway, which can prevent the immune dysregulation seen in various inflammatory conditions.[1]
Q2: How selective is this compound for JAK1?
This compound demonstrates high selectivity for JAK1 over other members of the JAK family. This selectivity helps to minimize adverse effects that can be associated with broader JAK inhibition.
| Kinase Target | Selectivity Fold Increase vs. JAK1 |
| JAK2 | >10-fold |
| JAK3 | 77-fold |
| Tyk2 | 420-fold |
Q3: What are the potential off-target effects of this compound in cell culture?
While this compound is highly selective for JAK1, like most kinase inhibitors, it may exhibit off-target activity at higher concentrations. Unexpected cellular phenotypes, such as unforeseen toxicity or altered morphology, could be indicative of off-target effects. These effects may arise from the inhibition of other kinases with similar ATP-binding pockets.
Q4: Why is it important to mitigate off-target effects in my experiments?
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound and provides strategies to determine if they are related to off-target effects.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action(s) |
| Unexpected Cell Toxicity or Reduced Viability | Inhibition of essential "housekeeping" kinases required for cell survival. | 1. Perform a Dose-Response Curve: Determine the IC50 for both cell viability and on-target JAK1 inhibition (e.g., by measuring STAT phosphorylation). A significant difference between these values may suggest off-target toxicity. 2. Use a Structurally Unrelated JAK1 Inhibitor: Compare the effects of this compound with a different JAK1 inhibitor. If both compounds produce similar toxicity, the effect is more likely on-target. |
| Phenotype is Inconsistent with Known JAK1 Function | The observed phenotype is due to the inhibition of an unrelated kinase or signaling pathway. | 1. Validate On-Target Engagement: Confirm that this compound is inhibiting JAK1 signaling at the concentrations used by measuring the phosphorylation of downstream targets like STAT3. 2. Perform a Washout Experiment: Determine if the phenotype is reversible. Off-target effects of reversible inhibitors are often diminished upon removal of the compound. 3. Use Genetic Knockdown: Employ siRNA or shRNA to specifically knockdown JAK1. If the phenotype of JAK1 knockdown matches the effect of this compound, it is more likely an on-target effect. |
| Inconsistent Results Across Different Cell Lines | The expression levels of off-target kinases can vary between cell lines, leading to different phenotypic outcomes. | 1. Characterize Your Cell Lines: If possible, analyze the expression levels of potential off-target kinases in the cell lines being used. 2. Titrate the Inhibitor Concentration: The optimal concentration of this compound may vary between cell lines. Perform a dose-response curve for each cell line to identify the lowest effective concentration that inhibits JAK1. |
Experimental Protocols
Here are detailed protocols for key experiments to help you validate the on-target effects of this compound and troubleshoot potential off-target issues.
Dose-Response Assay for On-Target Inhibition (Western Blot)
Objective: To determine the concentration of this compound required to inhibit JAK1-mediated STAT phosphorylation in your cell line.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound
-
DMSO (vehicle control)
-
Cytokine for stimulation (e.g., IL-6 or IFN-γ)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, you can serum-starve the cells for 4-6 hours prior to the experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate cytokine (e.g., IL-6 at 50 ng/mL) for 15-30 minutes to activate the JAK/STAT pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with the primary antibody against phospho-STAT3.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the blot and re-probe for total STAT3 and a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of STAT3 phosphorylation.
Washout Experiment
Objective: To determine if the effects of this compound are reversible, which can help distinguish on-target from off-target effects of reversible inhibitors.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Warm PBS
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration that elicits the phenotype of interest for a defined period (e.g., 2-4 hours).
-
Washout:
-
Aspirate the medium containing the inhibitor.
-
Wash the cells twice with warm PBS.
-
Add fresh, pre-warmed complete medium without the inhibitor.
-
-
Time Course Analysis: Collect samples at various time points after the washout (e.g., 0, 1, 2, 4, 8 hours).
-
Endpoint Analysis: Analyze the samples to measure the recovery of the signaling pathway or phenotype that was affected by the inhibitor (e.g., by Western blot for a phosphorylated downstream target).
Target Validation with siRNA Knockdown
Objective: To confirm that the observed phenotype is a direct result of JAK1 inhibition.
Materials:
-
Cells of interest
-
siRNA targeting JAK1 and a non-targeting control siRNA
-
Transfection reagent
-
Antibiotic-free cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate in antibiotic-free medium to be 60-80% confluent at the time of transfection.
-
Transfection:
-
Prepare the siRNA and transfection reagent complexes according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Add complete medium and continue to incubate.
-
-
Gene Silencing: Allow 24-72 hours for the siRNA to effectively knockdown the target gene expression.
-
Phenotypic Analysis: Perform your phenotypic assay and compare the results between cells treated with JAK1 siRNA, control siRNA, and this compound.
-
Knockdown Validation: Confirm the knockdown of JAK1 protein levels by Western blot.
Visualizations
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Enhancing Ivarmacitinib Bioavailability in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Ivarmacitinib in animal studies.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability of this compound in our rat studies. What are the potential causes?
A1: Low and variable oral bioavailability of a compound like this compound, which is likely a Biopharmaceutics Classification System (BCS) Class II or IV agent (low solubility, variable permeability), can stem from several factors:
-
Poor Aqueous Solubility: this compound is known to be practically insoluble in water. This is often the primary rate-limiting step for absorption. The compound may not adequately dissolve in the gastrointestinal (GI) fluids, leading to poor absorption.
-
Insufficient Permeability: While specific permeability data for this compound is not publicly available, compounds in this class can sometimes be substrates for efflux transporters (like P-glycoprotein) in the gut wall, which actively pump the drug back into the GI lumen, reducing net absorption.
-
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.
-
Formulation-Related Issues: The vehicle used to administer this compound may not be optimal for its solubilization and presentation to the GI mucosa.
Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. The choice of strategy often depends on the specific physicochemical properties of the drug. Common approaches include:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in an amorphous state. The amorphous form has higher kinetic solubility and dissolution rate compared to the crystalline form.
-
Lipid-Based Formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids. This enhances the solubilization of the drug and can also facilitate lymphatic absorption, bypassing first-pass metabolism.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
Q3: How do I choose between an amorphous solid dispersion and a SEDDS formulation for my this compound study?
A3: The choice between an ASD and a SEDDS formulation depends on several factors:
-
Physicochemical Properties of this compound: If the drug has a high melting point and is thermally stable, hot-melt extrusion for ASD is a viable option. If it is highly lipophilic, a SEDDS might be more appropriate.
-
Required Dose: SEDDS can sometimes be limited in the drug load they can accommodate while maintaining good self-emulsifying properties. ASDs may allow for higher drug loading.
-
Development Complexity: Both require specialized formulation expertise. SEDDS formulation development can sometimes be more straightforward at the laboratory scale for initial screening.
-
In Vivo Performance: The best approach can only be determined empirically through in vivo studies. It is recommended to screen both formulation types if resources permit.
Q4: We are using a simple suspension of this compound for our initial animal studies. What are the best practices for preparing this?
A4: For a simple suspension, the goal is to have a uniform, easily dispersible formulation. Here are some best practices:
-
Vehicle Selection: Use a wetting agent (e.g., Tween 80) to ensure the drug particles are well-dispersed in the aqueous vehicle (e.g., 0.5% methylcellulose in water).
-
Particle Size Control: If possible, use micronized drug substance to improve the dissolution rate.
-
Homogenization: Use a homogenizer or sonicator to ensure a uniform particle size distribution and prevent agglomeration.
-
Viscosity: The vehicle should have sufficient viscosity to prevent rapid settling of the drug particles.
-
Fresh Preparation: Prepare the suspension fresh daily to avoid any potential stability issues.
Q5: What are the key pharmacokinetic parameters I should be monitoring in my animal studies to assess the improvement in bioavailability?
A5: The key pharmacokinetic parameters to monitor after oral administration are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma. An increase in Cmax generally indicates a faster rate of absorption.
-
Tmax (Time to Reach Cmax): The time at which Cmax is observed. A shorter Tmax can also indicate a faster rate of absorption.
-
AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC is the primary indicator of an increase in the extent of absorption and overall bioavailability.
-
Absolute Bioavailability (F%): This is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration of the same dose. This is the most definitive measure of oral bioavailability.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability in Rodent Studies
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Cmax and AUC with high variability between animals. | Poor drug dissolution. | 1. Formulation Enhancement: Move from a simple suspension to an enabling formulation such as an amorphous solid dispersion (ASD) or a self-emulsifying drug delivery system (SEDDS). 2. Particle Size Reduction: If using a suspension, ensure the drug substance is micronized. |
| Moderate Cmax but low overall AUC. | High first-pass metabolism. | 1. Co-administration with a CYP3A4 inhibitor (e.g., ritonavir) in a pilot study to assess the impact of first-pass metabolism. Note: This is for diagnostic purposes and may not be part of the final formulation strategy. 2. Consider a SEDDS formulation, which may promote lymphatic absorption, partially bypassing the liver. |
| Delayed Tmax and low Cmax. | Slow dissolution and/or gastric emptying. | 1. Use a solubilizing vehicle. 2. Ensure the formulation is well-dispersed and does not precipitate upon contact with gastric fluid. |
Issue 2: Formulation Instability or Poor Performance
| Symptom | Possible Cause | Troubleshooting Steps |
| ASD Formulation: Drug recrystallizes over time. | Poor drug-polymer miscibility or inappropriate polymer selection. | 1. Screen different polymers (e.g., HPMC, HPMCAS, PVP VA64, Soluplus®). 2. Adjust the drug-to-polymer ratio. 3. Ensure the extrusion/drying process parameters are optimized to create a stable amorphous system. |
| SEDDS Formulation: Drug precipitates upon dilution in aqueous media. | The formulation is not robust and cannot maintain the drug in a solubilized state. | 1. Optimize the oil-surfactant-cosolvent ratio. 2. Screen different surfactants and co-solvents. 3. Incorporate a precipitation inhibitor (e.g., a small amount of HPMC) into the formulation. |
| SEDDS Formulation: The formulation does not self-emulsify readily. | Inappropriate selection or ratio of components. | 1. Use surfactants with a higher HLB value (>12). 2. Increase the surfactant-to-oil ratio. 3. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region. |
Data Presentation
Table 1: Representative Oral Pharmacokinetic Parameters of a Selective JAK1 Inhibitor in Different Preclinical Species (Hypothetical Data)
| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Absolute Bioavailability (F%) |
| Rat | 10 | 150 ± 45 | 1.0 ± 0.5 | 600 ± 180 | 15 |
| Dog | 5 | 250 ± 70 | 2.0 ± 0.8 | 1500 ± 400 | 25 |
| Monkey | 5 | 300 ± 90 | 1.5 ± 0.6 | 1800 ± 550 | 30 |
Note: This table presents hypothetical data based on typical values for orally administered selective JAK1 inhibitors. Actual values for this compound may vary.
Table 2: Comparison of Different Formulation Strategies on the Oral Bioavailability of a Poorly Soluble JAK Inhibitor in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability Increase (vs. Suspension) |
| Aqueous Suspension | 10 | 120 ± 40 | 1.5 ± 0.7 | 500 ± 150 | 1.0x |
| Amorphous Solid Dispersion (ASD) | 10 | 350 ± 90 | 0.8 ± 0.3 | 1500 ± 450 | 3.0x |
| SEDDS | 10 | 450 ± 120 | 0.5 ± 0.2 | 2000 ± 600 | 4.0x |
Note: This table illustrates the potential improvements in bioavailability with enabling formulations. The actual performance will depend on the specific composition of the formulations.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Hot-Melt Extrusion (HME)
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polymer (e.g., Soluplus®, Kollidon® VA 64, HPMCAS)
-
Hot-melt extruder with a twin-screw setup
-
Milling equipment
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
Methodology:
-
Pre-blending: Accurately weigh this compound and the selected polymer (e.g., in a 1:3 drug-to-polymer ratio). Mix geometrically in a V-blender for 15 minutes to ensure a homogenous blend.
-
Hot-Melt Extrusion:
-
Set the temperature profile of the extruder barrel. The temperature should be above the glass transition temperature (Tg) of the polymer and sufficient to melt the drug or facilitate its dissolution in the molten polymer, but below the degradation temperature of the drug and polymer.
-
Feed the pre-blended powder into the extruder at a constant feed rate.
-
The molten extrudate is passed through a die to form strands.
-
-
Cooling and Milling: The extrudate strands are cooled on a conveyor belt and then milled into a fine powder using a suitable mill (e.g., a ball mill or jet mill).
-
Characterization:
-
DSC: Analyze the milled extrudate to confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state. A single Tg should be observed for the dispersion.
-
PXRD: Confirm the amorphous nature of the drug in the dispersion by the absence of characteristic crystalline peaks.
-
-
In Vitro Dissolution Testing: Perform dissolution studies in a relevant buffer (e.g., simulated gastric and intestinal fluids) to compare the dissolution rate of the ASD to the crystalline drug.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a SEDDS formulation of this compound to improve its solubilization and oral absorption.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-solvent/Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
-
Droplet size analyzer
Methodology:
-
Solubility Studies: Determine the saturation solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Select the oil, surfactant, and co-solvent based on the solubility studies.
-
Prepare mixtures of the surfactant and co-solvent (S/CoS) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS ratio, mix with the oil phase at various weight ratios (e.g., from 9:1 to 1:9).
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish, stable nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-solvent from the self-emulsifying region of the phase diagram.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound to the mixture and vortex until a clear solution is obtained. Gentle heating in a water bath may be used if necessary.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a clear emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument.
-
Drug Precipitation Assessment: Observe the diluted emulsion over time for any signs of drug precipitation.
-
-
In Vivo Evaluation: Administer the optimized SEDDS formulation to the animal model and perform pharmacokinetic analysis.
Mandatory Visualizations
Caption: this compound inhibits the JAK1-STAT signaling pathway.
Caption: Workflow for improving this compound's bioavailability.
Technical Support Center: Overcoming Acquired Resistance to Ivarmacitinib in Cancer Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding acquired resistance to Ivarmacitinib in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective Janus kinase 1 (JAK1) inhibitor.[1][2][3][4] The JAK-STAT signaling pathway is crucial for transducing signals from cytokines and growth factors to the nucleus, playing a key role in immune responses and cell proliferation.[5][6][7] By selectively inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] This disruption of the JAK-STAT pathway can inhibit the proliferation of cancer cells that are dependent on this signaling cascade.[3]
Q2: My cancer cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
Acquired resistance to JAK inhibitors like this compound can arise through several mechanisms:
-
Secondary Mutations in the JAK1 Kinase Domain: Similar to other kinase inhibitors, mutations in the drug's target can prevent effective binding. Specific mutations within the JAK1 kinase domain may arise, reducing the affinity of this compound for its target.[8][9][10][11][12][13]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the JAK1/STAT pathway by upregulating alternative survival pathways.[14] Pathways such as the PI3K/Akt/mTOR or MAPK/ERK signaling cascades can be activated to promote cell proliferation and survival, thereby bypassing the effects of this compound.[14]
-
Reactivation of the JAK-STAT Pathway: Even with continued this compound treatment, the JAK-STAT pathway can be reactivated. This can occur through the formation of heterodimers between different JAK family members (e.g., JAK1 and JAK2), which may be less sensitive to the inhibitor.[14][15]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, lowering its intracellular concentration and reducing its efficacy.[16]
Q3: Are there known mutations in JAK1 that confer resistance to this compound?
While specific mutations conferring resistance to this compound have not been extensively documented in the public domain, mutations in the JAK kinase domain are a known mechanism of resistance to other JAK inhibitors.[8][9][11][12] For example, the "gatekeeper" mutation has been identified as a source of resistance for some tyrosine kinase inhibitors.[8] Researchers should consider sequencing the JAK1 kinase domain in their resistant cell lines to identify potential mutations.
Troubleshooting Guide
Issue 1: I am unable to generate an this compound-resistant cell line.
-
Question: I have been treating my cells with increasing concentrations of this compound for several months, but I am not observing a significant increase in the IC50. What could be wrong?
-
Answer:
-
Insufficient Drug Concentration: The initial drug concentration may be too low to exert sufficient selective pressure. Start with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) and gradually increase the dose.[17][18]
-
Inadequate Time for Adaptation: The development of resistance can be a slow process. Ensure you are culturing the cells for a sufficient duration at each concentration step, allowing a resistant population to emerge.[17][19] This can take several weeks to months.[16]
-
Cell Line Heterogeneity: The parental cell line may lack the inherent plasticity to develop resistance. Consider using a different cancer cell line known to be sensitive to JAK inhibitors.
-
Drug Stability: Ensure the this compound solution is fresh and has been stored correctly, as drug degradation can lead to reduced efficacy.
-
Issue 2: My resistant cell line shows a high degree of heterogeneity in its response to this compound.
-
Question: When I perform a cell viability assay on my resistant cell line, I see a wide variation in the response across different wells. Why is this happening?
-
Answer:
-
Mixed Population: Your resistant cell line may be a mixed population of resistant and sensitive cells. It is crucial to perform single-cell cloning (e.g., by limiting dilution) to establish a monoclonal resistant cell line.[18][20]
-
Unstable Resistance: The resistance phenotype may be unstable. To verify stability, culture the resistant cells in a drug-free medium for several passages and then re-assess their sensitivity to this compound.[16]
-
Issue 3: I have confirmed the development of resistance, but I don't see any mutations in the JAK1 gene.
-
Question: Sequencing of the JAK1 kinase domain in my resistant cell line did not reveal any mutations. What other mechanisms should I investigate?
-
Answer:
-
Bypass Pathway Activation: The resistance is likely mediated by the activation of alternative signaling pathways. Perform western blotting to analyze the phosphorylation status of key proteins in pathways such as PI3K/Akt and MAPK/ERK. An increase in phosphorylated Akt or ERK in the resistant cells would suggest the activation of these bypass pathways.
-
Reactivation of JAK-STAT Signaling: Investigate the phosphorylation status of STAT3 and STAT5. Persistent phosphorylation of these proteins in the presence of this compound could indicate pathway reactivation, possibly through JAK heterodimerization.[15]
-
Drug Efflux: Use a functional assay, such as a Rhodamine 123 efflux assay, to determine if the resistant cells have increased activity of drug efflux pumps.[16]
-
Quantitative Data Summary
The following table provides an illustrative example of how to present quantitative data when comparing a parental (sensitive) cell line to a newly generated this compound-resistant cell line.
| Parameter | Parental Cell Line | This compound-Resistant Cell Line | Fold Change |
| This compound IC50 (nM) | 50 | 1500 | 30 |
| p-JAK1 (Relative Expression) | 1.0 | 0.8 | 0.8 |
| p-STAT3 (Relative Expression) | 0.2 | 0.9 | 4.5 |
| p-Akt (Relative Expression) | 0.3 | 1.2 | 4.0 |
| MDR1 mRNA (Relative Expression) | 1.0 | 8.5 | 8.5 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes the method of generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.[17][19][21]
-
Determine the Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.[16][19]
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20.[17][18]
-
Monitoring and Maintenance: Monitor the cells daily for viability and confluence. Change the medium with fresh this compound-containing medium every 3-4 days.[17] Initially, a significant portion of the cells may die. Continue to culture the surviving cells.
-
Dose Escalation: Once the cells have adapted and resumed a steady growth rate, increase the this compound concentration by 1.5- to 2-fold.[16][17]
-
Repeat Dose Escalation: Continue this stepwise increase in drug concentration. This process may take several months.[16]
-
Characterization of Resistance: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold higher than the initial IC50), perform a full dose-response assay to determine the new IC50 value.[16][19]
-
Monoclonal Selection: To ensure a homogenous population, perform single-cell cloning by limiting dilution.[20]
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Cell Viability (IC50) Assay
This protocol outlines the steps for determining the IC50 of this compound using a colorimetric assay like MTT.[22][23]
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at an optimal density and allow them to attach overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).[22]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the activation status of key signaling proteins.
-
Cell Lysis: Treat parental and resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of JAK1, STAT3, Akt, and ERK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Activation of the PI3K/Akt bypass pathway as a mechanism of resistance.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | JAK inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Kinase domain mutations confer resistance to novel inhibitors targeting JAK2V617F in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Oncogenic JAK1 and JAK2-activating mutations resistant to ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oncogenic JAK1 and JAK2-activating mutations resistant to ATP-competitive inhibitors | Haematologica [haematologica.org]
- 14. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Culture Academy [procellsystem.com]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. blog.crownbio.com [blog.crownbio.com]
- 22. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 23. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
Technical Support Center: Control Experiments for Ivarmacitinib Vehicle (DMSO) Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ivarmacitinib with a Dimethyl Sulfoxide (DMSO) vehicle. The information provided will help ensure the accurate interpretation of experimental results by addressing the potential effects of the DMSO vehicle.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control essential when using this compound dissolved in DMSO?
Q2: What is the recommended final concentration of DMSO for in vitro experiments with this compound?
A2: The final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5%, and for many cell lines, below 0.1%.[4] While some cell lines can tolerate up to 1% DMSO without significant cytotoxicity, it is crucial to determine the optimal, non-toxic concentration for your specific cell type through a dose-response experiment.[4][5] Primary cells are often more sensitive to DMSO than established cell lines.[4]
Q3: Can DMSO affect the viability and proliferation of my cells?
A3: Yes, DMSO can impact cell viability and proliferation in a dose-dependent manner.[6][7][8] At concentrations above 1%, DMSO has been shown to be toxic to most mammalian cell types.[7] However, even at lower concentrations, DMSO can have varied effects, including decreased proliferation, cell cycle arrest, and in some cases, even stimulation of cell growth.[4][9] Therefore, it is imperative to perform a cell viability assay with a range of DMSO concentrations to determine the acceptable limit for your specific cell line.
Q4: How might DMSO interfere with the signaling pathways I'm studying, particularly the JAK/STAT pathway?
A4: DMSO has been shown to modulate various signaling pathways, which could potentially interfere with the study of this compound's effects on the JAK/STAT pathway.[10][11] For instance, DMSO can influence the phosphorylation state of kinases and downstream substrates.[10] While direct, specific interference with the JAK/STAT pathway is not extensively documented, DMSO's broader effects on cellular signaling underscore the importance of the vehicle control to properly attribute observed changes in the JAK/STAT pathway to this compound.
Q5: What are some common unexpected results I might see with my DMSO vehicle control and how do I troubleshoot them?
A5: Unexpected results with a DMSO vehicle control can include decreased cell viability, altered morphology, or changes in the expression of control genes.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check calculations to ensure the final DMSO concentration is within the recommended range.
-
Assess DMSO Quality: Use high-purity, sterile-filtered DMSO suitable for cell culture to avoid contaminants.
-
Perform a Dose-Response Curve: If you observe toxicity, conduct a dose-response experiment to find a non-toxic concentration for your cells.
-
Check Incubation Time: Extended exposure to even low concentrations of DMSO can be detrimental to some cell types.
-
Include an Untreated Control: In addition to the vehicle control, an untreated control group (cells in media alone) can help isolate the effects of DMSO.[3][11]
-
Quantitative Data Summary
Table 1: Recommended Maximum DMSO Concentrations for In Vitro Studies
| Cell Type Category | Recommended Maximum Concentration (% v/v) | Notes |
| Most Cancer Cell Lines | ≤ 0.5% | Some robust lines may tolerate up to 1%, but this should be verified. |
| Primary Cells | ≤ 0.1% | Generally more sensitive to DMSO toxicity. |
| Stem Cells | ≤ 0.1% | Can be very sensitive; lower concentrations are preferable. |
| Immune Cells (e.g., Lymphocytes) | 0.5% - 1% | Tolerance can vary; testing is recommended.[8][12][13] |
Table 2: Summary of Reported DMSO Effects on Cell Viability in Various Cell Lines
| Cell Line | DMSO Concentration (% v/v) | Observed Effect | Reference |
| Human Lymphoid Pre-T Cells | >1% | Induction of apoptosis and G1 arrest | [14] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1% - 2% | Reduced lymphocyte proliferation | [9][13] |
| RAW 264.7 Macrophages | 0.25% - 1.5% | No significant toxicity | [4] |
| MCF-7 (Breast Cancer) | 1% - 2% | Significantly reduced viability after 24 hours | [5] |
| HeLa (Cervical Cancer) | 1% - 2% | No significant effect on viability after 24 hours | [5] |
| Human Apical Papilla Cells | 1% | Reduced viability after 72 hours | [15] |
Experimental Protocols
Cell Viability Assay (MTT Assay) for DMSO Vehicle Control
This protocol is to determine the cytotoxic effects of DMSO on a specific cell line.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well cell culture plates
-
High-purity DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in complete culture medium to achieve final concentrations ranging from, for example, 0.01% to 2% (v/v). Also, prepare a drug-free, DMSO-free medium control.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of DMSO. Include a "medium only" control.
-
Incubation: Incubate the plate for a period that matches your planned this compound treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "medium only" control.
Western Blot Analysis for JAK/STAT Pathway with DMSO Vehicle Control
This protocol assesses the effect of the DMSO vehicle on the phosphorylation status of key proteins in the JAK/STAT pathway.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well cell culture plates
-
High-purity DMSO
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JAK1, anti-JAK1, anti-phospho-STAT3, anti-STAT3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells as follows:
-
Untreated control (medium only)
-
Vehicle control (DMSO at the same final concentration as the this compound group)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., cytokine stimulation to activate the JAK/STAT pathway)
-
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the vehicle control to the untreated control to assess the impact of DMSO.
qPCR for Gene Expression Analysis with DMSO Vehicle Control
This protocol evaluates the effect of the DMSO vehicle on the expression of target genes regulated by the JAK/STAT pathway.
Materials:
-
Cells of interest
-
Complete culture medium
-
6-well cell culture plates
-
High-purity DMSO
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in the Western Blot protocol.
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers, and diluted cDNA. Include a no-template control (NTC) for each primer set.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol. Include a melt curve analysis if using SYBR Green.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to the housekeeping gene. Compare the gene expression in the vehicle control group to the untreated control group to determine if DMSO alters the basal expression levels.
Visualizations
Caption: this compound's mechanism of action on the JAK/STAT pathway.
Caption: General experimental workflow for vehicle control studies.
Caption: A logical troubleshooting guide for vehicle control issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mcgill.ca [mcgill.ca]
- 3. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes | Semantic Scholar [semanticscholar.org]
- 9. cusabio.com [cusabio.com]
- 10. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 13. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide induces programmed cell death and reversible G1 arrest in the cell cycle of human lymphoid pre-T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Ivarmacitinib Dosage Adjustment for Animal Species
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage and administration of Ivarmacitinib (also known as SHR0302) in various animal species for preclinical research. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally administered, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus, playing a key role in immune responses.[3] this compound, by selectively inhibiting JAK1, modulates the signaling of various pro-inflammatory cytokines, making it a subject of investigation for a range of autoimmune and inflammatory diseases.[2]
Q2: In which animal species has this compound been studied, and what are the recommended dose ranges?
A2: Preclinical studies with specific dosage information for this compound are available for mice and rats. It is crucial to note that optimal dosage can vary significantly based on the animal model, the disease under investigation, and the specific experimental endpoint.
Q3: Are there established protocols for administering this compound to animals?
A3: Yes, for oral administration in rodents, established protocols such as intragastric gavage are commonly used. Detailed methodologies are provided in the "Experimental Protocols" section of this guide.
Q4: What are the known pharmacokinetic properties of this compound?
A4: Following oral administration in humans, this compound reaches maximum plasma concentration (Tmax) in approximately one hour.[2] The half-life is reported to be between 8.33 and 9.87 hours.[2] Pharmacokinetic data in animal models is still emerging and can be species-dependent.
Q5: What are potential side effects of this compound in animal studies?
A5: As a JAK inhibitor, potential side effects can be related to its immunomodulatory effects. While this compound is selective for JAK1 to minimize adverse effects associated with broader JAK inhibition, researchers should monitor for signs of immunosuppression, hematological changes, and gastrointestinal issues.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variable drug efficacy | Improper drug formulation or administration. | Ensure the drug is completely dissolved or suspended in the appropriate vehicle. Verify the accuracy of the oral gavage technique to ensure the full dose is delivered to the stomach. |
| Species- or strain-specific differences in metabolism. | Conduct a pilot dose-response study to determine the optimal dose for the specific animal model and strain being used. | |
| Adverse events observed (e.g., weight loss, lethargy) | Dosage may be too high, leading to toxicity. | Reduce the dosage or the frequency of administration. Monitor the animals closely for clinical signs and consider blood work to assess for hematological or biochemical abnormalities. |
| Vehicle-related toxicity. | Run a vehicle-only control group to rule out any adverse effects of the drug carrier. | |
| Difficulty with oral administration | Animal stress or improper restraint. | Ensure personnel are properly trained in animal handling and oral gavage techniques to minimize stress. |
| Inappropriate gavage needle size. | Use a gavage needle of the appropriate size and type for the specific animal to prevent injury. |
Quantitative Data Summary
The following table summarizes the available quantitative data on this compound dosage in different animal species. It is important to note that this information is based on specific studies and may need to be adapted for different experimental contexts.
| Animal Species | Strain | Disease Model | Dosage | Administration Route | Frequency | Reference |
| Mouse | C57BL/6 recipient, BALB/c donor | Acute Graft-Versus-Host Disease (aGVHD) | 5 mg/kg (prophylactic) | Not specified | Twice a day | [4] |
| 5, 10, 15 mg/kg (therapeutic) | Not specified | Twice a day | [4] | |||
| 10 mg/kg (optimal therapeutic) | Not specified | Twice a day | [4] | |||
| Rat | Sprague-Dawley | Adjuvant-Induced Arthritis (AA) | 0.3, 1.0, 3.0 mg/kg | Intragastric | Twice a day | [1] |
Note: As of the last update, specific dosage information for this compound in dogs and non-human primates is not publicly available in the reviewed literature. Researchers should conduct dose-finding studies for these species, potentially referencing pharmacokinetic and toxicological data from other JAK inhibitors.
Experimental Protocols
Oral Administration of this compound in Rodents (Rat Model of Adjuvant-Induced Arthritis)
This protocol is adapted from a study investigating this compound in a rat model of adjuvant-induced arthritis.[1]
Materials:
-
This compound (SHR0302)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Sprague-Dawley rats
-
Appropriately sized oral gavage needles (flexible tip recommended)
-
Syringes
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 0.3, 1.0, and 3.0 mg/kg). Ensure the formulation is stable for the duration of the experiment.
-
Animal Handling and Dose Calculation:
-
Weigh each rat accurately before dosing.
-
Calculate the volume of the drug suspension to be administered based on the animal's body weight and the desired dose.
-
-
Oral Gavage Administration:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and ensure the gavage needle will reach the stomach. Mark this length on the gavage needle.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.
-
Gently advance the needle down the esophagus to the pre-marked length. If resistance is met, do not force the needle.
-
Administer the calculated volume of the drug suspension.
-
Slowly withdraw the gavage needle.
-
Monitor the animal for any signs of distress immediately after administration.
-
-
Dosing Schedule: Administer the drug twice daily for the duration of the study (e.g., 14 days).[1]
-
Monitoring: Observe the animals daily for clinical signs of arthritis (e.g., paw swelling), body weight changes, and any adverse effects.
Visualizations
Signaling Pathway
Caption: this compound inhibits the JAK1/STAT signaling pathway.
Experimental Workflow
Caption: A generalized workflow for preclinical dose determination of this compound.
References
Long-term stability of Ivarmacitinib stock solutions at -20°C
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Ivarmacitinib stock solutions when stored at -20°C. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -80°C, where they can be stable for up to one year. For shorter-term storage, -20°C is acceptable, with a recommended maximum duration of one month to ensure stability.[1][2]
Q2: What is the primary solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions.[1][3] It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q3: How many freeze-thaw cycles can an this compound stock solution undergo?
To maintain the integrity of the stock solution, it is highly recommended to aliquot the solution into single-use volumes after preparation. This practice helps to avoid repeated freeze-thaw cycles, which can accelerate degradation and affect the concentration and activity of the compound.
Q4: What are the signs of this compound stock solution degradation?
Visual indicators of degradation can include color changes, precipitation, or cloudiness in the solution upon thawing. However, the absence of these signs does not guarantee stability. Chemical analysis, such as High-Performance Liquid Chromatography (HPLC), is the most reliable method to assess the purity and concentration of the stock solution over time.
Q5: How does this compound exert its biological effect?
This compound is a selective inhibitor of Janus kinase 1 (JAK1).[1][4][5][6] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[7][8] This interference with the JAK-STAT signaling pathway modulates the transcription of genes involved in inflammatory and immune responses.[4][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | The concentration of this compound may exceed its solubility limit at lower temperatures, or the solvent may have absorbed moisture. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure you are using anhydrous DMSO. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or exposure to light. | Prepare a fresh stock solution from powder. Aliquot the new stock into single-use vials to minimize freeze-thaw cycles. Always store stock solutions protected from light. Perform a stability test on a new batch of stock solution. |
| Loss of compound activity in bioassays. | The compound has degraded over time. The initial concentration of the stock solution may have been inaccurate. | Confirm the concentration and purity of the stock solution using HPLC or a similar analytical method. If degradation is confirmed, prepare a fresh stock solution. It is advisable to perform a dose-response curve to verify the IC50 of the new stock. |
Quantitative Data on Stability
The following table summarizes the recommended storage conditions and stability data for this compound and a similar JAK inhibitor in DMSO.
| Compound | Storage Temperature | Solvent | Reported Stability | Source |
| This compound | -20°C | DMSO | 1 month | Selleck Chemicals[1] |
| This compound | -80°C | DMSO | 1 year | Selleck Chemicals[1] |
| This compound | -20°C | Not specified | Long term (months) | MedKoo Biosciences[3] |
| Pumecitinib (JAK Inhibitor) | -20°C | Not specified | 1 month | MedchemExpress[2] |
| Pumecitinib (JAK Inhibitor) | -80°C | Not specified | 6 months | MedchemExpress[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, the molecular weight of this compound (approx. 414.49 g/mol ) should be used for calculation.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Protocol 2: Assessment of Stock Solution Stability by HPLC
-
Objective: To determine the purity and concentration of the this compound stock solution over time when stored at -20°C.
-
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Reference standard of this compound
-
-
Procedure:
-
Time Point Zero (T=0): Immediately after preparing the stock solution, take an aliquot for initial analysis.
-
Sample Preparation: Dilute the stock solution to a suitable concentration for HPLC analysis within the linear range of the detector.
-
HPLC Analysis:
-
Inject the diluted sample and the reference standard onto the HPLC system.
-
Run the analysis using an appropriate gradient and detection wavelength (to be determined based on the UV spectrum of this compound).
-
Record the peak area and retention time for this compound.
-
-
Storage: Store the remaining aliquots at -20°C, protected from light.
-
Subsequent Time Points: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 2 months, etc.), thaw one aliquot and repeat the HPLC analysis (steps 2 and 3).
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
A solution is generally considered stable if the concentration remains within ±10% of the initial concentration and no significant degradation peaks appear.
-
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is this compound used for? [synapse.patsnap.com]
Navigating Ivarmacitinib Clinical Trials: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for managing adverse events in clinical trials involving Ivarmacitinib, a selective Janus kinase 1 (JAK1) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support researchers in ensuring patient safety and data integrity during their investigations.
I. Quantitative Overview of Adverse Events
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from various clinical trials of this compound across different indications. This data provides a comparative overview of the safety profile of this compound versus placebo.
Table 1: Treatment-Emergent Adverse Events in Rheumatoid Arthritis (Phase III) [1]
| Adverse Event Category | This compound 4 mg (n=189) | This compound 8 mg (n=189) | Placebo (n=188) |
| Any TEAE | 81.5% | 90.5% | 79.3% |
| Infection-related TEAEs | Slightly higher than placebo | Slightly higher than placebo | Baseline |
Table 2: Treatment-Emergent Adverse Events in Ulcerative Colitis (Phase II) [2][3][4]
| Adverse Event Category | This compound (all doses) | Placebo |
| Any TEAE | 43.9% - 48.8% | 39.0% |
| Most Common AEs | Anemia, Worsened Ulcerative Colitis | - |
| Serious AEs | No deaths, major adverse cardiovascular or thromboembolic events reported. | - |
Table 3: Treatment-Emergent Adverse Events in Ankylosing Spondylitis (Phase II/III) [5][6][7]
| Adverse Event Category | This compound 4 mg | Placebo |
| Any TEAE | 79.7% | 65.6% |
Table 4: Treatment-Emergent Adverse Events in Severe Alopecia Areata (Phase III) [8][9][10][11]
| Adverse Event Category | This compound 4 mg | This compound 8 mg | Placebo |
| Any TEAE | 77.1% | 84.7% | 75.5% |
| Serious AEs | No deaths, major cardiovascular events, or thromboembolic events reported. One case of stage III follicular lymphoma was reported in the 4mg group (link to treatment undetermined) and one case of thyroid cancer in the 8mg group.[9][11] | - | - |
Table 5: Treatment-Emergent Adverse Events in Atopic Dermatitis (Phase III) [12][13][14]
| Adverse Event Category | This compound 4 mg | This compound 8 mg | Placebo |
| Any TEAE | 69.0% | 66.1% | 64.9% |
| Serious TEAEs | 2.7% | 1.8% | 2.7% |
| Common TEAEs | Upper respiratory tract infections, folliculitis, increased blood creatine phosphokinase | Upper respiratory tract infections, folliculitis, increased blood creatine phosphokinase | - |
II. Troubleshooting Guides & FAQs
This section provides practical guidance in a question-and-answer format to address specific issues that may arise during this compound clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events observed with this compound?
A1: Across various clinical trials, the most frequently reported treatment-emergent adverse events include upper respiratory tract infections, folliculitis, and increased blood creatine phosphokinase.[12] Infection-related adverse events have been noted to be slightly higher in this compound groups compared to placebo.[1]
Q2: Are there any serious adverse events associated with this compound?
A2: While most adverse events are mild to moderate, serious adverse events have been reported, although infrequently.[8][9][11][13][14] It is crucial to monitor participants for any signs of serious infections, cardiovascular events, or malignancies. The FDA has issued warnings for the JAK inhibitor class regarding an increased risk of serious heart-related events, cancer, blood clots, and death.[15]
Q3: What baseline screening should be performed before enrolling a participant in an this compound trial?
A3: Prior to initiation of this compound, a comprehensive baseline assessment is recommended. This should include a complete blood count (CBC) with differential, a comprehensive metabolic panel to assess renal and hepatic function, and a lipid panel.[16][17] Screening for latent tuberculosis (TB), viral hepatitis (B and C), and HIV is also a critical step.[16]
Troubleshooting Guide
Issue 1: A participant develops an upper respiratory tract infection.
-
Initial Action: Assess the severity of the infection. For mild cases, symptomatic treatment may be sufficient.
-
Monitoring: Closely monitor the participant's condition for any signs of worsening or progression to a more serious infection.
-
Decision Point: If the infection is severe or persistent, consider temporarily holding this compound treatment until the infection resolves.
-
Reporting: Document the adverse event in the clinical trial database, noting its severity and the actions taken.
Issue 2: A participant's laboratory results show elevated liver enzymes.
-
Initial Action: Confirm the abnormal result with a repeat test. Review the participant's concomitant medications for other potential causes of hepatotoxicity.
-
Monitoring: Increase the frequency of liver function tests to monitor the trend of the enzyme levels.
-
Decision Point: If liver enzymes continue to rise or are significantly elevated, this compound should be held. A thorough investigation into the cause of the liver injury should be initiated.
-
Management: Depending on the severity, management may range from observation to consultation with a hepatologist.
Issue 3: A participant reports symptoms of a potential thromboembolic event (e.g., deep vein thrombosis or pulmonary embolism).
-
Immediate Action: This is a medical emergency. The participant should be immediately evaluated in an appropriate medical setting. This compound should be discontinued.
-
Investigation: Perform appropriate diagnostic imaging (e.g., ultrasound, CT angiogram) to confirm or rule out a thromboembolic event.
-
Reporting: Report the serious adverse event to the sponsor and regulatory authorities as per the trial protocol and regulations.
-
Management: If a thromboembolic event is confirmed, appropriate anticoagulant therapy should be initiated.
III. Experimental Protocols
This section outlines key experimental protocols for monitoring participants in this compound clinical trials.
Protocol 1: Routine Laboratory Monitoring
-
Objective: To monitor for potential hematologic, renal, and hepatic toxicities, as well as changes in lipid metabolism.
-
Methodology:
-
Baseline Assessment (Pre-treatment):
-
Complete Blood Count (CBC) with differential (including absolute neutrophil count, lymphocyte count, and platelet count).
-
Comprehensive Metabolic Panel (including ALT, AST, bilirubin, creatinine, and eGFR).
-
Lipid Panel (including total cholesterol, LDL-C, HDL-C, and triglycerides).
-
-
Follow-up Monitoring:
-
Repeat CBC, comprehensive metabolic panel, and lipid panel at Week 4, Week 8, and Week 12 after initiation of treatment.[18]
-
Subsequent monitoring frequency can be adjusted based on the participant's clinical status and initial laboratory findings.
-
-
Protocol 2: Infectious Disease Screening and Monitoring
-
Objective: To identify and manage the risk of infections, particularly opportunistic infections.
-
Methodology:
-
Baseline Screening:
-
Tuberculosis (TB): Perform an interferon-gamma release assay (IGRA) or a tuberculin skin test (TST). For participants with a positive test, a chest X-ray and clinical evaluation for active TB are required.
-
Viral Hepatitis: Screen for Hepatitis B surface antigen (HBsAg), Hepatitis B core antibody (anti-HBc), and Hepatitis C antibody (anti-HCV).
-
HIV: Perform an HIV antibody/antigen test.
-
-
Monitoring During the Trial:
-
Educate participants about the signs and symptoms of infections and the importance of reporting them promptly.
-
Maintain a high index of suspicion for infections, especially in participants who present with fever or other signs of illness.
-
For participants with a history of latent TB, monitor for signs and symptoms of reactivation.
-
-
IV. Visualizations
Signaling Pathway
The diagram below illustrates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which is the primary target of this compound.
References
- 1. This compound, a selective Janus kinase 1 inhibitor, in patients with moderate-to-severe active rheumatoid arthritis and inadequate response to conventional synthetic DMARDs: results from a phase III randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound in Patients With Moderate-to-Severe, Active, Ulcerative Colitis: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Appears Effective in Ulcerative Colitis [medscape.com]
- 5. Efficacy and Safety of this compound, a Selective JAK1 Inhibitor, in Patients With Active Ankylosing Spondylitis: Results From an Adaptive Seamless Phase 2/3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. This compound for the treatment of adults with severe alopecia areata: Results from a phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. This compound stimulates hair regrowth in severe alopecia areata - Medical Conferences [conferences.medicom-publishers.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. dermatologytimes.com [dermatologytimes.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. This compound Proves Effective in Treating Moderate to Severe Atopic Dermatitis | Docwire News [docwirenews.com]
- 15. Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death | FDA [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. Practical Recommendations on Laboratory Monitoring in Patients with Atopic Dermatitis on Oral JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ivarmacitinib's Selectivity Profile Against Other JAK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of Ivarmacitinib, a potent Janus kinase 1 (JAK1) inhibitor, against other prominent JAK1 inhibitors. The information is compiled from publicly available experimental data to assist researchers and drug development professionals in their evaluation of these therapeutic agents.
Introduction to JAK Inhibition and Selectivity
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine-mediated signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are integral to the JAK-STAT signaling pathway, which regulates a wide range of cellular processes, including immune responses, inflammation, and hematopoiesis.
Given the central role of the JAK-STAT pathway in various autoimmune and inflammatory diseases, JAK inhibitors have emerged as a significant class of therapeutics. However, the four JAK isoforms have distinct physiological functions. Therefore, the selectivity of a JAK inhibitor for a specific isoform is a critical determinant of its efficacy and safety profile. High selectivity for JAK1 is often sought to target inflammatory pathways while minimizing off-target effects associated with the inhibition of other JAK isoforms, such as the hematological effects linked to JAK2 inhibition or the immunosuppressive effects of JAK3 inhibition.
This compound (also known as SHR0302) is a novel, orally administered, selective JAK1 inhibitor.[1] This guide compares its in vitro selectivity with other well-established JAK1 inhibitors, including Abrocitinib, Upadacitinib, Filgotinib, Baricitinib, and Tofacitinib.
Comparative Selectivity of JAK1 Inhibitors
The selectivity of JAK inhibitors is typically determined by in vitro biochemical assays that measure the half-maximal inhibitory concentration (IC50) of the compound against each JAK isoform. A lower IC50 value indicates greater potency. The ratio of IC50 values for different JAK isoforms provides a quantitative measure of selectivity.
The following table summarizes the reported IC50 values for this compound and other selected JAK1 inhibitors against the four JAK isoforms.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Selectivity Ratio | JAK3/JAK1 Selectivity Ratio | TYK2/JAK1 Selectivity Ratio |
| This compound | ~1 | ~10 | 77 | 420 | ~10 | 77 | 420 |
| Abrocitinib | 29 | 803 | >10,000 | 1,250 | ~27.7 | >344 | ~43.1 |
| Upadacitinib | 43 | 110 | 2,300 | 4,600 | ~2.6 | ~53.5 | ~107 |
| Filgotinib | 10 | 28 | 810 | 116 | 2.8 | 81 | 11.6 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | ~1 | >67.8 | ~8.9 |
| Tofacitinib | 1 | 20 | 1 | >100 | 20 | 1 | >100 |
Note: IC50 values can vary depending on the specific experimental conditions and assay formats. The data presented here are compiled from various sources for comparative purposes.
Based on the available data, this compound demonstrates high potency against JAK1 with an IC50 in the low nanomolar range.[2] Its selectivity profile, characterized by a ~10-fold greater selectivity for JAK1 over JAK2, 77-fold over JAK3, and 420-fold over TYK2, positions it as a highly selective JAK1 inhibitor.[2] This profile suggests a potentially favorable therapeutic window, minimizing off-target effects. For instance, its higher selectivity against JAK2 may reduce the risk of hematological adverse events such as anemia and thrombocytopenia, which are associated with JAK2 inhibition.[3]
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which these inhibitors function and how their selectivity is determined, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for a kinase selectivity assay.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a ligand to its receptor initiates a cascade of phosphorylation events, leading to the activation of STAT proteins, which then translocate to the nucleus to regulate gene transcription.
Experimental Workflow: Kinase Selectivity Assay
The determination of IC50 values for kinase inhibitors is typically performed using in vitro biochemical assays. The following diagram outlines a general workflow for such an assay.
Experimental Protocols
The determination of inhibitor potency (IC50) is crucial for comparing the selectivity of different compounds. Below is a generalized protocol for a biochemical kinase assay, which is a common method for generating the data presented in this guide.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Specific peptide substrate for each kinase
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of the JAK enzyme, peptide substrate, and ATP in the assay buffer.
-
Compound Dilution: Perform a serial dilution of the test inhibitor to create a range of concentrations.
-
Assay Plate Setup: Dispense the JAK enzyme and the diluted inhibitor into the wells of a 384-well plate. Include control wells with vehicle (e.g., DMSO) instead of the inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is proportional to kinase activity.
-
Signal Measurement: Read the luminescent or fluorescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the control wells (representing 100% kinase activity).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The selectivity of a JAK inhibitor is a key factor influencing its therapeutic potential. This compound exhibits a high degree of selectivity for JAK1 over other JAK isoforms in in vitro biochemical assays.[2] This profile suggests that this compound may offer a targeted approach to the treatment of inflammatory and autoimmune diseases, with the potential for an improved safety profile compared to less selective JAK inhibitors. Further clinical investigations are necessary to fully elucidate the in vivo consequences of this selectivity profile. This guide provides a foundational comparison to aid in the ongoing research and development of novel JAK-targeted therapies.
References
A Comparative Analysis of Ivarmacitinib and Baricitinib for Severe Alopecia Areata
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two Janus kinase (JAK) inhibitors, Ivarmacitinib and Baricitinib, for the treatment of severe alopecia areata (AA). This autoimmune condition is characterized by significant hair loss and is mediated by CD8+ T cells.[1] Both drugs target the JAK-STAT signaling pathway, which is crucial in the inflammatory cascade leading to hair follicle damage.[2][3] This analysis synthesizes data from recent clinical trials to aid in the objective evaluation of their performance.
Mechanism of Action: Targeting the JAK-STAT Pathway
Alopecia areata is understood to be an autoimmune disease where the body's own immune cells attack hair follicles.[4] This attack is mediated by signaling molecules called cytokines, which utilize the Janus kinase (JAK) family of proteins to transmit signals within cells.[3] Both this compound and Baricitinib function by inhibiting specific JAK enzymes, thereby disrupting this inflammatory signaling cascade and allowing for hair regrowth.[2][5]
This compound is a selective JAK1 inhibitor.[1][6] By specifically targeting JAK1, it aims to reduce immune-mediated inflammation with a potentially more focused approach, which may minimize off-target effects.[2][7]
Baricitinib is a selective inhibitor of both JAK1 and JAK2.[5][8] This dual inhibition also effectively interrupts the cytokine signaling implicated in the pathogenesis of alopecia areata.[3][5]
Figure 1: Simplified JAK-STAT signaling pathway in alopecia areata and the inhibitory action of this compound and Baricitinib.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and Baricitinib are not yet available. However, data from their respective Phase 3 clinical trials provide valuable insights into their efficacy. The primary endpoint for these trials was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of ≤20, which indicates 80% or more scalp hair coverage.[6][9]
| Efficacy Endpoint | This compound (Phase 3)[6][10] | Baricitinib (BRAVE-AA1 & BRAVE-AA2, Phase 3)[3][9] | Placebo |
| Primary Endpoint | |||
| % of patients with SALT score ≤20 at Week 24 | 34.9% (4 mg) | - | 9.0%[6] |
| 40.6% (8 mg) | |||
| % of patients with SALT score ≤20 at Week 36 | - | ~39% (4 mg, Study 1) | ~5%[3] |
| ~36% (4 mg, Study 2) | |||
| ~23% (2 mg, Study 1) | |||
| ~19% (2 mg, Study 2) | |||
| Secondary Endpoints | |||
| % of patients with SALT score ≤10 at Week 52 | 40.4% (4 mg) | - | - |
| 56.8% (8 mg) | |||
| % of patients achieving ≥50% improvement in SALT score at Week 36 | - | 60.0% (4 mg) | 5.7%[9] |
| 36.9% (2 mg) |
Experimental Protocols
The methodologies for the key clinical trials cited are detailed below to provide a clear understanding of the data generation process.
This compound Phase 3 Trial
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial conducted across 31 clinics in China.[6][11]
-
Participants: 330 adult patients with severe alopecia areata, defined as ≥50% scalp hair loss.[6][12]
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive either this compound 4 mg, this compound 8 mg, or a placebo once daily for 24 weeks.[11] Following this period, patients who were initially on placebo were re-randomized to one of the two this compound dosage groups for an additional 28 weeks, extending to week 52.[6][12]
-
Primary Endpoint: The proportion of participants achieving a SALT score of ≤20 at week 24.[6][12]
Figure 2: Experimental workflow for the this compound Phase 3 clinical trial.
Baricitinib BRAVE-AA1 and BRAVE-AA2 Phase 3 Trials
-
Study Design: Two randomized, placebo-controlled, Phase 3 trials (BRAVE-AA1 and BRAVE-AA2).[13]
-
Participants: Adults with severe alopecia areata, defined by a SALT score of ≥50.[14] BRAVE-AA1 enrolled 654 patients, and BRAVE-AA2 enrolled 546 patients.[13]
-
Intervention: Patients were randomly assigned in a 3:2:2 ratio to receive once-daily Baricitinib 4 mg, Baricitinib 2 mg, or a placebo.[13]
-
Primary Endpoint: The primary outcome was a SALT score of ≤20 at week 36.[13]
Safety and Tolerability
Both this compound and Baricitinib have demonstrated acceptable safety profiles in clinical trials.
| Adverse Events | This compound (Phase 3)[6][12] | Baricitinib (BRAVE-AA1 & BRAVE-AA2, Phase 3)[13] |
| Overall Treatment-Emergent Adverse Events (TEAEs) | 77.1% (4 mg) | More common with Baricitinib than placebo |
| 84.7% (8 mg) | ||
| 75.5% (Placebo) | ||
| Common Adverse Events | Most were mild or moderate. | Acne, elevated creatine kinase levels, increased LDL and HDL cholesterol. |
| Serious Adverse Events | One case of Stage 3 follicular lymphoma was reported in the 4 mg group, with an undetermined link to the treatment.[6][10] No deaths, major adverse cardiovascular events, or thromboembolic events were reported.[12] | - |
Conclusion
References
- 1. A randomized, double-blind, placebo-controlled phase II study to evaluate the efficacy and safety of this compound (SHR0302) in adult patients with moderate-to-severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Treatments in Alopecia Areata: The Potential of this compound - Be part of the knowledge - ReachMD [reachmd.com]
- 3. naaf.org [naaf.org]
- 4. Alopecia areata - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound stimulates hair regrowth in severe alopecia areata - Medical Conferences [conferences.medicom-publishers.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Baricitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. drugs.com [drugs.com]
- 12. This compound for the treatment of adults with severe alopecia areata: Results from a phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ajmc.com [ajmc.com]
A Comparative Guide to the Cross-Species Pharmacokinetics of Ivarmacitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of Ivarmacitinib (also known as SHR0302), a selective Janus kinase 1 (JAK1) inhibitor, across various species. Due to the limited availability of public preclinical data for this compound, this guide presents detailed human pharmacokinetic parameters and supplements the cross-species comparison with representative data from other selective JAK1 inhibitors in common preclinical models: the rat, dog, and monkey. This approach offers valuable insights into the potential interespecies differences and similarities in the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds.
Executive Summary
This compound is an orally administered, selective JAK1 inhibitor that has been investigated for the treatment of various inflammatory and autoimmune diseases. Understanding its pharmacokinetic profile is crucial for dose selection and predicting its efficacy and safety in clinical settings. This guide summarizes the available human pharmacokinetic data for this compound and provides a comparative context using data from other selective JAK1 inhibitors in preclinical species.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in humans following oral administration. For a comparative perspective, representative pharmacokinetic data for other selective JAK1 inhibitors in rats, dogs, and monkeys are also included. It is important to note that the preclinical data is not for this compound itself but for other drugs in the same class, and is intended to provide a general reference for the expected pharmacokinetic profiles in these species.
| Parameter | Human (this compound) | Rat (Representative JAK1 Inhibitor) | Dog (Representative JAK1 Inhibitor) | Monkey (Representative JAK1 Inhibitor) |
| Dose (mg/kg) | 8 mg (single dose) | Data Not Available for this compound | Data Not Available for this compound | Data Not Available for this compound |
| Cmax (ng/mL) | 593 (geometric mean)[1] | Refer to comparator data | Refer to comparator data | Refer to comparator data |
| Tmax (hr) | ~1.00 (median)[1][2] | Refer to comparator data | Refer to comparator data | Refer to comparator data |
| AUC0-t (hng/mL) | 4570 (geometric mean)[1] | Refer to comparator data | Refer to comparator data | Refer to comparator data |
| AUC0-inf (hng/mL) | 4600 (geometric mean)[1] | Refer to comparator data | Refer to comparator data | Refer to comparator data |
| Half-life (t1/2) (hr) | 8.81 (mean)[1] | Refer to comparator data | Refer to comparator data | Refer to comparator data |
| Bioavailability (%) | Data Not Available | Refer to comparator data | Refer to comparator data | Refer to comparator data |
| Clearance (L/hr/kg) | Data Not Available | Refer to comparator data | Refer to comparator data | Refer to comparator data |
| Volume of Distribution (L/kg) | Data Not Available | Refer to comparator data | Refer to comparator data | Refer to comparator data |
Disclaimer: The data for rat, dog, and monkey are representative of selective JAK1 inhibitors and are not specific to this compound. This information is provided for illustrative purposes to highlight potential cross-species pharmacokinetic trends.
Experimental Protocols
While specific experimental protocols for the preclinical pharmacokinetic studies of this compound are not publicly available, the following outlines a general methodology typically employed in such studies for orally administered small molecules.
Animal Models
-
Rats: Male and female Sprague-Dawley rats are commonly used.
-
Dogs: Beagle dogs are a standard non-rodent species for pharmacokinetic studies.
-
Monkeys: Cynomolgus or Rhesus monkeys are often used as a non-human primate model.
Drug Administration
-
Oral (PO): The drug is typically formulated in a suitable vehicle (e.g., a solution or suspension) and administered via oral gavage for rats and monkeys, or in a capsule for dogs.
-
Intravenous (IV): For bioavailability determination, an IV dose is administered, usually into a tail vein for rats or a cephalic or saphenous vein for dogs and monkeys.
Sample Collection
-
Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, jugular or cephalic vein in dogs and monkeys).
-
Plasma is separated by centrifugation and stored frozen until analysis.
Bioanalytical Method
-
Plasma concentrations of the drug and its major metabolites are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method is validated for specificity, linearity, accuracy, precision, and stability.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters calculated include Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability.
Mandatory Visualization
Signaling Pathway of this compound
This compound is a selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is crucial for transducing signals from various cytokines and growth factors involved in inflammation and immune responses.[2][3] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the transcription of target genes involved in the inflammatory cascade.
Caption: this compound inhibits the JAK1-STAT signaling pathway.
Experimental Workflow for Oral Pharmacokinetic Study
The following diagram illustrates a typical workflow for conducting an oral pharmacokinetic study in a preclinical species.
Caption: A typical workflow for an oral pharmacokinetic study.
References
Ivarmacitinib's Anti-Inflammatory Effects: A Comparative Guide to its Consistent Clinical Performance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the consistent anti-inflammatory effects of ivarmacitinib, a selective Janus kinase 1 (JAK1) inhibitor. While direct inter-laboratory reproducibility studies are not publicly available, the extensive multi-center clinical trial data across various inflammatory diseases demonstrates a consistent and reproducible clinical efficacy and safety profile.
This compound exerts its anti-inflammatory effects by selectively inhibiting JAK1, a critical enzyme in the JAK-STAT signaling pathway.[1][2][3][4] This pathway is a key mediator of cytokine signaling that drives inflammation in a variety of autoimmune and inflammatory conditions.[1][2][3] By blocking JAK1, this compound effectively downregulates the signaling of several pro-inflammatory cytokines, including interleukin-4 (IL-4), IL-5, IL-13, and interferon-gamma (IFN-γ).[2][3]
Comparative Efficacy Across Inflammatory Conditions
Multi-center, double-blind, placebo-controlled clinical trials have demonstrated the consistent efficacy of this compound in treating several inflammatory diseases. The data presented below summarizes the key findings from these studies, highlighting the reproducible therapeutic outcomes across different patient populations and clinical sites.
Rheumatoid Arthritis (RA)
A Phase III clinical trial involving patients with moderate-to-severe active RA who had an inadequate response to conventional synthetic DMARDs showed significant improvement in symptoms with this compound treatment.[5]
| Metric | Placebo | This compound 4 mg | This compound 8 mg |
| ACR20 Response (Week 24) | 40.4% | 70.4% | 75.1% |
| ACR50 Response (Week 24) | 15.4% | 46.0% | 57.1% |
| ACR70 Response (Week 24) | 6.9% | 22.2% | 31.7% |
| DAS28-CRP < 2.6 (Week 24) | 4.2% | 29.6% | 39.2% |
Atopic Dermatitis (AD)
In a Phase III trial for moderate-to-severe atopic dermatitis in adolescents and adults, this compound demonstrated significant improvements in skin clearance and eczema severity.[6]
| Metric | Placebo | This compound 4 mg | This compound 8 mg |
| IGA Score 0/1 (Week 16) | 9.0% | 36.3% | 42.0% |
| EASI-75 Response (Week 16) | 21.6% | 54.0% | 66.1% |
Ulcerative Colitis (UC)
A Phase II study in patients with moderate-to-severe active ulcerative colitis showed that this compound induced clinical response and remission.[7]
| Metric | Placebo | This compound 4 mg QD | This compound 4 mg BID | This compound 8 mg QD |
| Clinical Response (Week 8) | 26.8% | 43.9% | 46.3% | 46.3% |
| Clinical Remission (Week 8) | 4.9% | 24.4% | 24.4% | 22.0% |
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound's therapeutic effect is rooted in its selective inhibition of JAK1. The following diagram illustrates the simplified JAK-STAT signaling pathway and the point of intervention for this compound.
Experimental Protocols
While specific, detailed protocols from individual laboratories are proprietary, the methodologies employed in the clinical development of this compound and other JAK inhibitors generally follow standardized procedures.
In Vitro JAK Enzyme Inhibition Assay (Illustrative Workflow)
This assay is crucial for determining the selectivity and potency of a JAK inhibitor.
Methodology:
-
Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, and TYK2) are prepared along with a suitable peptide substrate and ATP. A dilution series of this compound is also prepared.
-
Reaction: The enzymes, substrate, ATP, and varying concentrations of this compound are incubated together in a microplate to allow the kinase reaction to proceed.
-
Detection: The extent of substrate phosphorylation is measured. This can be achieved using various methods, such as quantifying the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay), which is directly proportional to kinase activity.
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to a control without the inhibitor. These values are then plotted against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Based on such assays, the reported selectivity of this compound is as follows:
| Enzyme | IC50 (nM) |
| JAK1 | 0.1 |
| JAK2 | 0.9 |
| JAK3 | 7.7 |
| TYK2 | 42 |
Conclusion
The extensive data from multi-center clinical trials provide strong evidence for the consistent and reproducible anti-inflammatory effects of this compound across diverse patient populations and geographic locations. Its selective inhibition of JAK1 translates into significant clinical benefits in various inflammatory and autoimmune diseases. While preclinical data from different laboratories would be beneficial for a more granular assessment of reproducibility, the existing clinical evidence supports this compound as a reliable therapeutic agent with a well-defined mechanism of action and a consistent efficacy profile.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hengrui's JAK1 Inhibitor this compound Receives Approval for New Indication Application [synapse.patsnap.com]
- 5. This compound, a selective Janus kinase 1 inhibitor, in patients with moderate-to-severe active rheumatoid arthritis and inadequate response to conventional synthetic DMARDs: results from a phase III randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Proves Effective in Treating Moderate to Severe Atopic Dermatitis | Docwire News [docwirenews.com]
- 7. Efficacy and Safety of this compound in Patients With Moderate-to-Severe, Active, Ulcerative Colitis: A Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Ivarmacitinib and Upadacitinib in Preclinical Arthritis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of two selective Janus kinase (JAK) inhibitors, Ivarmacitinib (SHR0302) and Upadacitinib (ABT-494), in established rodent models of arthritis. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways and workflows to aid in the objective assessment of these therapeutic agents.
Introduction
Both this compound and Upadacitinib are potent inhibitors of the JAK-STAT signaling pathway, a critical mediator of the inflammatory processes in autoimmune diseases such as rheumatoid arthritis.[1][2] Upadacitinib is a selective JAK1 inhibitor, demonstrating greater inhibitory potency for JAK1 over JAK2 and JAK3.[1][3] this compound is also a selective JAK1 inhibitor.[2] This selectivity profile is hypothesized to offer a favorable benefit-risk profile by minimizing off-target effects associated with broader JAK inhibition. This guide focuses on the comparative preclinical evidence for these two compounds in widely used animal models of arthritis: the adjuvant-induced arthritis (AIA) model in rats and the collagen-induced arthritis (CIA) model in mice.
Mechanism of Action: Targeting the JAK-STAT Pathway
The therapeutic efficacy of both this compound and Upadacitinib in arthritis stems from their ability to modulate the Janus kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway. This pathway is integral to the cellular response to a multitude of pro-inflammatory cytokines that are central to the pathophysiology of rheumatoid arthritis.
By binding to the ATP-binding site of JAK enzymes, these inhibitors block the phosphorylation and subsequent activation of STAT proteins. This interruption of the signaling cascade prevents the translocation of STAT dimers to the nucleus, thereby downregulating the transcription of genes involved in inflammation, immune cell proliferation, and differentiation.
Comparative Efficacy Data in Arthritis Models
The following tables summarize the available quantitative data from preclinical studies of this compound and Upadacitinib in rodent models of arthritis. It is important to note that these data are not from head-to-head comparative studies and were generated in separate experiments.
Adjuvant-Induced Arthritis (AIA) in Rats
| Parameter | This compound (SHR0302) | Upadacitinib (ABT-494) |
| Dose Range | 0.3, 1.0, 3.0 mg/kg (twice daily, intragastric)[2] | 3, 10 mg/kg (oral, frequency not specified)[3] |
| Paw Swelling | Dose-dependent attenuation[2] | Dose-dependent inhibition (>90% at 10 mg/kg)[3] |
| Arthritis Index/Score | Dose-dependent attenuation[2] | Not explicitly reported |
| Global Assessment | Dose-dependent attenuation[2] | Not explicitly reported |
| Histopathology | Alleviation of joint and spleen histopathology[2] | Improvement in synovial hypertrophy, inflammation, cartilage damage, and bone erosion[3] |
| Bone Erosion | Not explicitly reported | Dose-dependent reduction[3] |
| Cytokine Modulation | Down-regulation of TNF-α, IL-1β, IL-17[2] | Not explicitly reported |
| Immune Cell Modulation | Suppression of Th17 and total B cell proportions[2] | Not explicitly reported |
Collagen-Induced Arthritis (CIA) in Mice
| Parameter | This compound (SHR0302) | Upadacitinib (ABT-494) |
| Dose Range | Data not available | Data not available from provided abstracts |
| Paw Swelling/Joint Inflammation | Data not available | Alleviation of foot swelling[4] |
| Histopathology | Data not available | Alleviation of pathological histological changes[4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and potential replication of preclinical findings. The following sections outline the experimental protocols for the key arthritis models cited in this guide.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of rheumatoid arthritis characterized by robust and rapid onset of inflammation and bone resorption.
Protocol for this compound (SHR0302) in Rat AIA Model:
-
Animals: Male Sprague-Dawley rats.[2]
-
Induction: Injection with Complete Freund's Adjuvant (CFA).[2]
-
Treatment Groups: Animals were randomly divided into normal control, AIA model, this compound (0.3, 1.0, and 3.0 mg/kg), and Methotrexate (MTX) groups.[5]
-
Drug Administration: this compound was administered intragastrically twice a day for 14 days.[2]
-
Efficacy Assessment:
-
Clinical signs: Arthritis index, arthritis global assessment, and paw swelling were monitored.[2]
-
Histopathology: Joints and spleens were collected for histological evaluation.[2]
-
Immunological parameters: Serum levels of TNF-α, IL-1β, IL-10, and IL-17, as well as IgG1 and IgG2a antibodies, were measured by ELISA. The proportions of Th17, Treg, total B, and memory B cells were determined by flow cytometry.[5]
-
Signaling pathway analysis: The expression of p-JAK1 and p-STAT3 was measured by Western blot.[5]
-
Protocol for Upadacitinib in Rat AIA Model:
-
Animals: Rat strain not specified in the provided abstract.
-
Induction: Adjuvant-induced arthritis.[3]
-
Drug Administration: Orally administered at the first signs of disease (day 7).[3]
-
Efficacy Assessment:
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is widely used as it shares many immunological and pathological features with human rheumatoid arthritis.
General Protocol for Mouse CIA Model:
-
Animals: Typically DBA/1 strain mice.[4]
-
Induction: Subcutaneous injection of an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail.[4]
-
Treatment: Dosing with the investigational compound (e.g., Upadacitinib) is initiated at a specified time point relative to immunization.
-
Efficacy Assessment:
Conclusion
The available preclinical data indicate that both this compound and Upadacitinib are effective in attenuating the signs and symptoms of arthritis in rodent models. Both compounds demonstrate dose-dependent efficacy in reducing inflammation and joint pathology. Upadacitinib has shown efficacy in both rat AIA and mouse CIA models, with demonstrated effects on paw swelling and bone erosion.[3][4] this compound has been shown to modulate both the clinical and immunological parameters in the rat AIA model, including the suppression of pro-inflammatory cytokines and pathogenic immune cell populations through the inhibition of the JAK1-STAT3 pathway.[2][5]
A direct, head-to-head comparative study in a standardized arthritis model would be invaluable for a more definitive assessment of the relative efficacy and potency of these two selective JAK1 inhibitors. Such a study would provide a clearer understanding of their therapeutic potential and inform further clinical development. Researchers are encouraged to consider the differences in experimental design and endpoints when interpreting the data presented in this guide.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. JAK1-STAT3 blockade by JAK inhibitor SHR0302 attenuates inflammatory responses of adjuvant-induced arthritis rats and decreases Th17 and total B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Meta-Analysis of Ivarmacitinib Clinical Trial Data in Atopic Dermatitis: A Comparative Guide
A comprehensive review of the clinical trial data for ivarmacitinib, a novel Janus kinase (JAK) 1 inhibitor, in the treatment of atopic dermatitis (AD). This guide provides a comparative analysis of this compound against other leading systemic therapies, including the JAK inhibitors abrocitinib and upadacitinib, and the biologic agent dupilumab. The information is intended for researchers, scientists, and drug development professionals.
This guide summarizes the efficacy and safety data from key clinical trials, details the experimental methodologies, and visualizes the relevant signaling pathways to provide a clear and objective comparison of these treatments.
Comparative Efficacy of Systemic Treatments for Atopic Dermatitis
The following tables summarize the primary efficacy endpoints from pivotal Phase 3 clinical trials for this compound, abrocitinib, upadacitinib, and dupilumab in patients with moderate-to-severe atopic dermatitis.
Table 1: Investigator's Global Assessment (IGA) Score of 0 or 1 (Clear or Almost Clear Skin)
| Treatment (Trial) | Dosage | Percentage of Patients Achieving IGA 0/1 | Placebo | Week of Assessment |
| This compound (QUARTZ3) | 4 mg once daily | 36.3%[1][2][3] | 9.0%[1][2][3] | 16 |
| 8 mg once daily | 42.0%[1][2][3] | |||
| Abrocitinib (JADE MONO-2) | 100 mg once daily | 28.4%[4] | 9.1%[4] | 12 |
| 200 mg once daily | 38.1%[4] | |||
| Upadacitinib (Measure Up 2) | 15 mg once daily | 39% | 5% | 16 |
| 30 mg once daily | 52% | |||
| Dupilumab (LIBERTY AD SOLO-pooled) | 300 mg every 2 weeks | 37.0%[5] | 9.3%[5] | 16 |
Table 2: Eczema Area and Severity Index (EASI) 75% Improvement
| Treatment (Trial) | Dosage | Percentage of Patients Achieving EASI-75 | Placebo | Week of Assessment |
| This compound (QUARTZ3) | 4 mg once daily | 54.0%[1][2][3] | 21.6%[1][2][3] | 16 |
| 8 mg once daily | 66.1%[1][2][3] | |||
| Abrocitinib (JADE MONO-2) | 100 mg once daily | 44.5%[4] | 10.4%[4] | 12 |
| 200 mg once daily | 61.0%[4] | |||
| Upadacitinib (Measure Up 2) | 15 mg once daily | 60%[6] | 13%[6] | 16 |
| 30 mg once daily | 73%[6] | |||
| Dupilumab (LIBERTY AD SOLO-pooled) | 300 mg every 2 weeks | 47.7%[5] | 13.3%[5] | 16 |
Experimental Protocols
The clinical trials cited in this guide followed generally similar methodologies, as outlined below.
General Clinical Trial Workflow for Atopic Dermatitis Studies
References
- 1. JAK-STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interleukin-4 and Atopic Dermatitis: Why Does it Matter? A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IL-4/-13 Axis and Its Blocking in the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RINVOQ™ (upadacitinib) Monotherapy Meets All Primary and Secondary Endpoints in Second Phase 3 Study for Atopic Dermatitis [prnewswire.com]
A Comparative In Vivo Analysis of Oral versus Topical Ivarmacitinib Administration
An Objective Guide for Researchers and Drug Development Professionals on the Performance of Oral and Topical Formulations of the JAK1 Inhibitor, Ivarmacitinib, Supported by Preclinical and Clinical Experimental Data.
This compound (also known as SHR0302) is a highly selective Janus kinase 1 (JAK1) inhibitor under investigation for a range of immuno-inflammatory diseases, including atopic dermatitis, rheumatoid arthritis, and alopecia areata.[1][2] Its mechanism of action involves the inhibition of the JAK/STAT signaling pathway, a critical pathway in the transduction of signals for numerous cytokines and growth factors that drive inflammatory responses.[1] This guide provides a comparative overview of the in vivo performance of both oral and topical formulations of this compound, presenting key data from preclinical and clinical studies to inform future research and development.
Data Presentation: A Comparative Summary
The following tables summarize the available quantitative data from in vivo studies to facilitate a direct comparison between oral and topical this compound administration.
Table 1: Preclinical Efficacy of Oral this compound in Animal Models
| Indication | Animal Model | Dosage and Administration | Key Efficacy Endpoints | Results |
| Adjuvant-Induced Arthritis | Male Sprague-Dawley (SD) rats | 0.3, 1.0, and 3.0 mg/kg, intragastric administration, twice daily for 14 days | Arthritis index, paw swelling | Suppressed the severity of arthritis by attenuating the arthritis index and paw swelling degree. |
| Acute Graft-Versus-Host Disease (aGVHD) | Mouse model | 10 mg/kg, oral administration, twice daily | Overall survival, aGVHD symptoms | Significantly improved overall survival and reduced aGVHD symptoms.[3] |
Table 2: Clinical Efficacy of Oral this compound in Atopic Dermatitis (Phase III)
| Dosage | Primary Efficacy Endpoint (Week 16) | Percentage of Patients Achieving Endpoint |
| 4 mg once daily | IGA score of 0/1 with ≥2-grade improvement | 36% |
| 8 mg once daily | IGA score of 0/1 with ≥2-grade improvement | 42% |
| Placebo | IGA score of 0/1 with ≥2-grade improvement | 9% |
| 4 mg once daily | EASI-75 (≥75% improvement in Eczema Area and Severity Index) | 54% |
| 8 mg once daily | EASI-75 (≥75% improvement in Eczema Area and Severity Index) | 66% |
| Placebo | EASI-75 (≥75% improvement in Eczema Area and Severity Index) | 22% |
Data from a Phase III randomized, double-blind, placebo-controlled study in patients with moderate-to-severe atopic dermatitis.[4]
Table 3: Clinical Efficacy of Topical this compound Ointment in Atopic Dermatitis (Phase II)
| Concentration | Primary Efficacy Endpoint (Week 8) | Result |
| 0.5% Ointment | Mean percentage change of EASI from baseline | -66.9% (p=0.002 vs. vehicle) |
| 1% Ointment | Mean percentage change of EASI from baseline | -54.6% (p=0.08 vs. vehicle) |
| 2% Ointment | Mean percentage change of EASI from baseline | -56.1% (p=0.06 vs. vehicle) |
| Vehicle | Mean percentage change of EASI from baseline | -40.2% |
Data from a Phase II randomized, double-blind, vehicle-controlled study in adult patients with mild-to-moderate atopic dermatitis.[3]
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
Caption: this compound's Mechanism of Action in the JAK/STAT Signaling Pathway.
Caption: Preclinical In Vivo Experimental Workflow for Oral this compound.
References
- 1. Reistone Biopharma's Oral this compound Meets Primary Endpoint in Phase III Study for AD - - PracticalDermatology [practicaldermatology.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of SHR0302, a Highly Selective Janus Kinase 1 Inhibitor, in Patients with Moderate to Severe Atopic Dermatitis: A Phase II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2022027041A1 - Topical formulation containing jak inhibitor and laureth-4 - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for Ivarmacitinib
For researchers and drug development professionals, the lifecycle of an investigational drug extends beyond its experimental application. The proper disposal of compounds like Ivarmacitinib, a selective JAK1 inhibitor, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Regulatory Landscape
The disposal of investigational drugs is governed by stringent federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3] These regulations are in place to manage hazardous waste from its generation to its final disposal. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable guidelines.[1]
Step-by-Step Disposal Protocol for this compound
As a potent inhibitor of the Janus kinase (JAK) signaling pathway, this compound requires careful handling and disposal. The following procedures are based on best practices for the disposal of investigational pharmaceutical agents.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
2. Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Place all materials contaminated with this compound, including unused product, partially used vials, and contaminated labware (e.g., pipette tips, tubes), into a designated, leak-proof, and clearly labeled hazardous waste container.[4][5] The container should be compatible with the physical form of the waste (solid or liquid).
3. Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The name "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher
-
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) away from general laboratory traffic.[4]
-
Ensure the storage area is inaccessible to unauthorized personnel.
5. Disposal through a Licensed Facility:
-
Incineration is the preferred method for the disposal of pharmaceutical waste to ensure complete destruction of the active compound.[1][5][6]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container by a licensed hazardous waste management company.[1]
-
Do not dispose of this compound down the drain or in the regular trash. [6][7] This can lead to environmental contamination and potential harm to aquatic life.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent material like sand or vermiculite. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean the Area: Decontaminate the spill area with a suitable cleaning agent, as recommended by your institution's safety protocols.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and PPE, must be placed in the designated hazardous waste container for this compound.
Understanding the Mechanism: The JAK-STAT Signaling Pathway
This compound is a targeted therapy that functions by inhibiting Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[8][9][10][11][12] This pathway is crucial for mediating the cellular response to a variety of cytokines and growth factors involved in inflammation and immune function.[13][14][15][16] By blocking JAK1, this compound disrupts the downstream signaling cascade, leading to a reduction in the inflammatory response.
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by this compound.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]
- 15. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
